Herbimycin A

Catalog No.
S529872
CAS No.
70563-58-5
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbimycin A

CAS Number

70563-58-5

Product Name

Herbimycin A

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

MCAHMSDENAOJFZ-BVXDHVRPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

geldanamycin, 17-demethoxy-15-methoxy-11-O-methyl-, (15R)-, herbimycin, herbimycin A, NSC 305978

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC

The exact mass of the compound Herbimycin is 574.289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Lactams, Macrocyclic - Rifamycins - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Herbimycin A discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights & Key Data

Key experimental findings from early research on Herbimycin A are summarized in the table below, highlighting its effects across different biological models.

Experimental Context Biological Effect Reported Concentration/Dose Key Experimental Outcome
RSV-Infected Rat Kidney Cells [1] Reversion of transformed morphology to normal; inhibition of pp60v-src kinase. Not specified in excerpt. First demonstration of its "reversion" activity, linking it to a specific oncoprotein.
Osteoclastic Bone Resorption [2] Inhibition of bone resorption in vitro; reduction of hypercalcemia in vivo. In vitro: 1-100 ng/mL; In vivo: 100 ng/mL. Proposed pp60c-src inhibition as a useful pharmacologic strategy.
Ph1-Positive Leukemia Cells [3] Preferential inhibition of cell growth; reduction of BCR-ABL tyrosine kinase activity. Not specified in excerpt. Demonstrated oncoprotein-targeted antitumor effect.
NF-κB Pathway in T-cells [4] [5] Inhibition of NF-κB DNA binding and IL-2 gene expression. Varies by assay (e.g., in nuclear extracts). Identified covalent modification of p50 (Cys62) as a novel, kinase-independent mechanism.
Renal Epithelia [6] Differential induction of protein chaperones (stress proteins). Not specified in excerpt. Induced stress proteins without apparent cellular injury, associated with cytoprotection.

Visualizing this compound's Primary Mechanisms

Based on early research, this compound's effects were primarily attributed to two key mechanisms: direct inhibition of oncogenic tyrosine kinases and direct modification of the NF-κB p50 subunit. The diagram below illustrates these pathways.

herbimycin_mechanisms cluster_kinase Mechanism 1: Kinase Inhibition & Hsp90 cluster_nfkb Mechanism 2: NF-κB Pathway Inhibition HerbimycinA This compound Hsp90 Hsp90 Inhibition HerbimycinA->Hsp90 Binds Hsp90 p50Modification Covalent Modification of NF-κB p50 subunit (Cys62) HerbimycinA->p50Modification Directly modifies ClientProteins Client Protein Degradation (e.g., pp60v-src, BCR-ABL) Hsp90->ClientProteins PhenotypeReversion Phenotypic Reversion & Antitumor Effect ClientProteins->PhenotypeReversion BlockedDNABinding Blocked DNA Binding p50Modification->BlockedDNABinding InhibitedGeneExpression Inhibition of Gene Expression (e.g., IL-2) BlockedDNABinding->InhibitedGeneExpression

Early research revealed this compound acts through Hsp90 inhibition and direct NF-κB p50 subunit modification.

Experimental Protocols from Early Studies

While the search results do not provide step-by-step laboratory manuals, they describe several key methodological approaches used to characterize this compound's activity.

  • Cell-Based Morphological Reversion Assay: Rous sarcoma virus (RSV)-infected rat kidney cells exhibiting a transformed morphology were treated with this compound. The reversion to a normal cell morphology was observed and correlated with the inhibition of the intracellular pp60v-src tyrosine kinase activity [1].

  • Analysis of Tyrosine Kinase Activity: Immunoprecipitation of oncoproteins like pp60v-src or BCR-ABL from treated cells was performed, followed by in vitro kinase assays using substrates like enolase. A reduction in phosphotyrosine levels indicated direct inhibition of kinase activity [1] [3].

  • NF-κB DNA Binding Assay (EMSA): Nuclear extracts from stimulated T-cells (e.g., with PMA) were incubated with this compound. Electrophoretic Mobility Shift Assays (EMSAs) using a labeled NF-κB consensus sequence showed that this compound directly inhibited NF-κB DNA binding. This effect was attenuated by pre-incubating this compound with a thiol reagent like 2-mercaptoethanol [4] [5].

  • In Vivo Efficacy Models: this compound was administered to mice with interleukin-1α-induced or tumor-induced hypercalcemia. The compound significantly lowered elevated blood calcium levels, demonstrating its in vivo efficacy against osteoclast-mediated bone resorption [2].

Legacy and Research Significance

The early research on this compound was pivotal in several aspects. It was a cornerstone in the pioneering work of Professor Hamao Umezawa, helping to open the road for molecularly targeted cancer drugs [1]. Furthermore, its initial classification as a tyrosine kinase inhibitor and the subsequent discovery of its "off-target" effects on NF-κB provided a critical lesson for the scientific community, urging caution in the use of so-called "specific" inhibitors [4]. Ultimately, its role in identifying Hsp90 as a therapeutic target cemented its legacy as a foundational molecule in modern cancer drug discovery [7] [8].

References

structure of Herbimycin A ansamycin antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Structural Analogs

Herbimycin A is produced by Streptomyces hygroscopicus strains. Its carbon skeleton is identical to that of the closely related ansamycin, geldanamycin, with structural differences arising from post-PKS tailoring modifications, specifically methoxy substitutions at C-11 and C-15 [1].

  • Biosynthetic Gene Cluster: The herbimycin (hbm) biosynthetic gene cluster spans over 115 kb and includes genes for a modular Polyketide Synthase (PKS) and various post-PKS tailoring enzymes [1].
  • Starter Unit: The biosynthesis begins with the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, common to all ansamycins [1].
  • Assembly Line: The modular PKS acts as a protein assembly line, incorporating one malonyl, four methylmalonyl, and two methoxymalonyl extender units in seven chain-elongation steps to form the progeldanamycin backbone [1].
  • Post-PKS Modifications: The final structural differences between this compound and geldanamycin (e.g., C-11,15 dimethoxy-17-desmethoxy) are introduced by tailoring enzymes after the polyketide chain is assembled [1].

Mechanism of Action as an Hsp90 Inhibitor

This compound binds to the N-terminal ATP/ADP binding site of Hsp90, disrupting its chaperone function [2]. This mechanism can be visualized in the following pathway:

G Hsp90 Hsp90 Client Protein Complex DisruptedComplex Hsp90-Inhibitor Complex Hsp90->DisruptedComplex Binds to HerbimycinA This compound HerbimycinA->DisruptedComplex Inhibits ClientProtein Oncogenic Client Protein (e.g., v-Src) DisruptedComplex->ClientProtein Destabilizes & Releases Degradation Ubiquitin-Proteasome Degradation ClientProtein->Degradation Targeted for TumorGrowth Inhibition of Tumor Growth & Angiogenesis Degradation->TumorGrowth Leads to

This disruption of Hsp90 function leads to the ubiquitin-proteasome-dependent degradation of its client proteins [3], which include a range of oncogenic kinases and transcription factors such as v-Src, Bcr-Abl, and mutated p53 [4]. By preferentially inducing the degradation of these mutated or overexpressed proteins in tumor cells, this compound impairs multiple signal transduction pathways involved in cell proliferation, survival, and angiogenesis [2] [4].

Key Experimental and Research Applications

This compound is primarily used as a pharmacological tool in molecular biology research. The table below outlines its applications and corresponding experimental contexts.

Research Application / Effect Experimental Model / Context Key Findings / Protocol Outcome
Hsp90 Inhibition & Protein Degradation In vitro studies on signal transduction pathways [3]. Induces degradation of kinase client proteins (e.g., c-Src, c-Abl) via proteasome [3].
Tyrosine Kinase Inhibition N18 neuroblastoma cells transfected with N-syndecan [5]. Inhibits N-syndecan-dependent neurite outgrowth; protocol used 1-10 µM this compound [5].
Antitumor Activity Studies Preclinical studies on cancer models [2]. Impairs oncogenic pathways; research led to clinical trials of less toxic analogs (e.g., 17-AAG) [2].
Anti-inflammatory Effects LPS-stimulated macrophages; collagen-induced arthritis in mice [2]. Reduces production of NO, PGE2, TNF-α, IL-1β, IL-6, and IL-10 [2].

References

how was Herbimycin A discovered from Streptomyces hygroscopicus

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery and Producing Strain

Herbimycin A was first isolated in the late 1970s from the fermentation broth of a soil-dwelling bacterium, Streptomyces hygroscopicus strain No. AM-3672 [1]. The initial screening was based on its herbicidal activity [1] [2].

The table below summarizes the key characteristics of the producing organism and the initial discovery data:

Characteristic Description
Producing Organism Streptomyces hygroscopicus (Strain AM-3672), a soil isolate [1].
Date of Discovery First reported in 1979 [1].
Initial Observed Activity Potent herbicidal activity against most mono- and dicotyledonous plants, especially Cyperus microiria STEUD. Oryza sativa (rice) showed strong resistance [1].
Molecular Formula C30H42N2O9 [1]

Biosynthesis and Genetic Basis

This compound is assembled by a modular polyketide synthase (PKS), a large multi-enzyme complex that acts as a protein "assembly line" [2]. The biosynthetic pathway can be broken down into several key stages, as illustrated in the following workflow:

G Start AHBA Starter Unit (3-Amino-5-hydroxybenzoic acid) PKS Modular Polyketide Synthase (PKS) Assembly Line Start->PKS Backbone Progeldanamycin-like Polyketide Backbone PKS->Backbone Tailoring Post-PKS Tailoring (O-Methylation at C-11 and C-15) Backbone->Tailoring In S. hygroscopicus AM-3672 GA Geldanamycin (Produced by S. hygroscopicus NRRL 3602) Backbone->GA In S. hygroscopicus NRRL 3602 Herbimycin This compound Tailoring->Herbimycin

The core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by seven two-carbon building blocks via the PKS [2]. The gene cluster responsible for herbimycin biosynthesis (hbm cluster) has been cloned and sequenced [2].

The structural differences between this compound and the closely related compound geldanamycin are introduced by post-PKS tailoring enzymes, specifically through methoxy substitutions at the C-11 and C-15 positions in herbimycin [2]. These modifications are believed to be responsible for the unique herbicidal properties of herbimycin, which geldanamycin does not possess [2].

Mechanism of Action and Biological Activity

The initial discovery of this compound was based on its herbicidal effects, but its profound biological activity stems from a different, more significant mechanism.

  • Primary Molecular Target: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90) [2] [3]. Hsp90 is a molecular chaperone that stabilizes numerous "client proteins" crucial for cell cycle regulation, growth, survival, and oncogenesis [3].
  • Effect on Tumor Cells: By binding to Hsp90, this compound causes the preferential degradation of these client proteins in tumor cells. This includes mutated or overexpressed oncoproteins like v-Src, Bcr-Abl, and p53, thereby disrupting signal transduction pathways that drive tumorigenesis [2] [3].
  • Other Activities: It also inhibits protein tyrosine kinases [4] [5] and is a potent inhibitor of angiogenesis [4]. Studies have shown it can induce the expression of other heat shock proteins like Hsp30 and Hsp70 [6].

Experimental Protocols for Key Studies

For researchers looking to replicate or understand key studies, here are summaries of critical methodologies from the literature.

Fermentation and Production

This compound is produced by fermenting the Streptomyces hygroscopicus AM-3672 strain [2].

  • Seed Medium: YPD medium (per manufacturer's instructions, Sigma-Aldrich).
  • Fermentation Medium: Contains per liter: 2.5 g peptone, 2.5 g tryptone, 2.5 g yeast extract, 5 g baby oatmeal, 10 g beet molasses.
  • Conditions: Medium is sterilized (121°C, 30 min). For shake-flask fermentation, cultures are grown as previously described[citation:21 in source 2]. For a 20-liter bioreactor with a 12-liter working volume, the culture is inoculated at 4% (vol/vol). Temperature is maintained at 30°C, pH is controlled at 6.5 initially and then reduced to 6.0 after two days. Dissolved oxygen is kept above 30% with agitation (200-400 rpm) [2].
Gene Inactivation Studies

To study biosynthetic genes, specific genes within the cluster can be inactivated [2].

  • Gene Disruption: A common method involves inserting an antibiotic resistance gene (e.g., neo for neomycin resistance) into the target gene via homologous recombination.
  • Vector Systems: Phage φC31-derived vectors (e.g., KC515) or plasmid vectors can be used for genetic manipulation in Streptomyces.
  • Mutant Analysis: The resulting mutants are fermented, and the products are analyzed to determine the gene's function, for example, by identifying the accumulation of novel intermediates like KOS-1806 in a gdmM knockout mutant [2].
Cell-Based Bioactivity Assays

The growth inhibitory effects of this compound on human colon tumor cell lines were studied as follows [7]:

  • Cell Culture: Multiple human colon tumor cell lines and one normal colonic mucosa cell line (CCL239) are grown in monolayer culture.
  • Treatment: Cells are exposed to various concentrations of this compound (e.g., 125 ng/mL was sufficient for >40% growth inhibition in tumor lines).
  • Analysis: Growth inhibition is assessed after approximately two cell doublings. The effect on specific targets like pp60c-src kinase activity is measured by analyzing autophosphorylation and phosphorylation of a substrate like enolase.

Research Significance and Potential

This compound played a pivotal role in opening up the Hsp90 pathway as a new therapeutic concept in anticancer research [2]. Although its hepatotoxicity prevented clinical development, it served as a lead compound that spurred the creation of more tractable analogs [2]. Two such analogs, 17-Allylamino-17-demethoxygeldanamycin and 17-(2′-dimethylamino) ethylamino-17-demethoxygeldanamycin, have progressed to clinical trials [2].

The complex structure of this compound also makes it a challenging and attractive target for total synthesis, with several research groups reporting successful synthetic routes [8].

References

Herbimycin A benzoquinonoid ansamycin properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Herbimycin A is a complex macrocyclic compound belonging to the benzoquinone ansamycin family, produced by various Streptomyces hygroscopicus strains [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification
Chemical Name (15R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin [3]
Molecular Formula C₃₀H₄₂N₂O₉ [2] [3]
Molecular Weight 574.67 g·mol⁻¹ [2] [3]
IUPAC Name [(2R,3S,5S,6R,7S,8E,10R,11S,12E,14E)-... (complex structure) [2]
Purity ≥95% (HPLC) [3]
Storage Store at -20°C [3]
Solubility Hygroscopic [2]

Biosynthesis and Production

The carbon skeleton of this compound, like other ansamycins, is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. This is followed by seven polyketide chain elongation steps utilizing one malonyl, four methylmalonyl, and two methoxymalonyl extender units [1]. The compound is produced by a modular polyketide synthase (PKS) system in Streptomyces species, with dedicated post-PKS enzymes introducing final structural modifications [1].

Gene disruption studies have helped elucidate the biosynthetic pathway, revealing that differences between this compound and the closely related Geldanamycin (such as methoxy substitutions at C-11 and C-15) are introduced during these post-PKS tailoring steps [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

This compound's primary mechanism of action involves binding to Hsp90, a molecular chaperone critical for the stability and function of numerous proteins involved in cell cycle regulation, growth, survival, and oncogenesis [2].

Hsp90 Inhibition and Client Protein Degradation

Upon binding to Hsp90, this compound alters its chaperone function, leading to the proteasomal degradation of client proteins that depend on Hsp90 for their stability and proper conformation [2] [4]. This process is mediated by the 20S proteasome in a ubiquitin-dependent manner [4].

Herbimycin_Mechanism Herbimycin Herbimycin Hsp90 Hsp90 Herbimycin->Hsp90 Binds to ClientProteins ClientProteins Hsp90->ClientProteins Fails to stabilize Ubiquitination Ubiquitination ClientProteins->Ubiquitination Targeted for Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated Degradation Degradation Proteasome->Degradation Proteolytic cleavage

Figure 1: this compound induces ubiquitin-proteasome degradation of Hsp90 client proteins.

Impact on Specific Oncogenic Targets

The degradation of Hsp90 client proteins results in the specific inhibition of several key oncogenic drivers:

  • BCR-ABL: this compound inhibits the protein tyrosine kinase activity of the BCR-ABL oncoprotein, leading to antitumor effects both in vitro and in vivo [5].
  • v-Src: The compound was initially identified as an agent that reverses the morphological transformation of cells induced by the v-src oncogene [4].
  • Receptor Tyrosine Kinases: this compound induces the degradation of transmembrane tyrosine kinase receptors, including insulin-like growth factor, insulin, and epidermal growth factor receptors [4].

Biological Activities and Research Applications

Table 2: Documented Biological Activities of this compound

Biological Activity Observed Effect Research Context
Antitumor Activity Selective cytotoxicity against human tumor cell lines with primitive neural features [6] In vitro cell culture models
In vivo Efficacy Suppressed tumor formation & prolonged survival in mice bearing BCR/ABL-transfected cells [5] Mouse model (DBA/2)
Antiangiogenic Activity Reduced neovascularization [3] Rat model of retinopathy of prematurity
Kinase Inhibition Inhibits p60v-src and p210BCR-ABL activity [3] Biochemical & cellular assays
Differentiation Induction Induces differentiation in in vitro model systems [6] Cell culture models

This compound's biological effects are concentration-dependent and exhibit notable selectivity, affecting highly malignant human tumor cell lines while sparing fibroblasts, primary neuronal cultures, and several leukemia cell lines at comparable concentrations [6].

Experimental Protocols and Research Methodology

In Vitro Antitumor Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on tumor cell lines.

Materials:

  • Highly malignant human tumor cell lines (e.g., lines with primitive neural features)
  • Control cell lines (e.g., fibroblasts, primary neuronal cultures, select leukemia lines)
  • This compound dissolved in appropriate solvent (e.g., DMSO)
  • Cell culture media and standard tissue culture reagents

Methodology:

  • Culture sensitive and control cell lines under standard conditions.
  • Expose cells to this compound across a concentration gradient (typically nanomolar to low micromolar range).
  • Assess cell proliferation and survival at specified time points (e.g., 24-72 hours).
  • The cytocidal action of this compound is rapid and irreversible, distinct from delayed kinase inhibition effects [6].

Expected Results: Potent cytotoxicity (>99% cell loss) in sensitive tumor lines at concentrations that minimally affect control cells [6].

In Vivo Efficacy Testing in Murine Models

Objective: To determine the antitumor efficacy of this compound in a live animal model.

Materials:

  • Syngeneic DBA/2 mice
  • BCR/ABL-transfected murine hematopoietic FDC-P2 cells (or other relevant tumor cells)
  • This compound solution for intraperitoneal (i.p.) injection
  • Physiological saline or vehicle control

Methodology:

  • Inject BCR/ABL-transfected FDC-P2 cells intraperitoneally into DBA/2 mice.
  • Administer this compound via i.p. injection following tumor cell inoculation.
  • Monitor animals for tumor formation, abdominal organ infiltration, and survival time.
  • For studies on established tumors, initiate this compound treatment after palpable tumors form.

Expected Results: this compound administration inhibits tumor formation and significantly prolongs survival time. Complete suppression of in vivo growth and remission may occur with lower tumor cell inoculums [5].

Experimental_Workflow CellCulture In Vitro Cell Culture (Sensitive & Control Lines) DrugExposure This compound Exposure (Concentration Gradient) CellCulture->DrugExposure Assessment Viability & Proliferation Assessment (24-72h) DrugExposure->Assessment AnimalModel In Vivo Mouse Model (Tumor Cell Inoculation) Treatment This compound Administration (i.p. Injection) AnimalModel->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring

Figure 2: Experimental workflow for evaluating this compound activity in vitro and in vivo.

Structural Analogs and Derivatives

This compound is structurally related to other benzoquinone ansamycins, particularly Geldanamycin, differing mainly in its methoxy substitution pattern at C-11, C-15, and C-17 [1]. Recent discoveries include newer herbimycin analogs (Herbimycins D-F) isolated from Streptomyces species in unique environments such as thermal vents associated with coal fires [2].

The clinical development of Geldanamycin analogs (e.g., 17-Allylamino-17-demethoxygeldanamycin) demonstrates the potential for structural modification to improve pharmacological profiles, suggesting similar opportunities may exist for this compound derivatives [1].

Research Implications and Potential

This compound represents a compelling tool for anticancer research due to several key advantages:

  • Multi-target Approach: By inhibiting Hsp90, this compound simultaneously affects multiple signal transduction pathways involved in tumorigenesis, potentially overcoming limitations of single-target agents [1].
  • Potency and Selectivity: The compound demonstrates nanomolar potency and selective toxicity toward tumor cells, with efficacy in both in vitro and in vivo models [6] [5].
  • Novel Mechanism: Its action through targeted protein degradation via the ubiquitin-proteasome pathway represents a distinct approach from conventional kinase inhibitors [4].

While the severe hepatotoxicity of Geldanamycin limited its clinical development [1], the continued investigation of this compound's mechanisms provides valuable insights for developing Hsp90 inhibitors with improved therapeutic indices.

References

basic mechanism of Herbimycin A as tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms of Action

Herbimycin A's effect is multifaceted, impacting multiple kinases and cellular processes through its primary action on Hsp90.

  • Disruption of Kinase Maturation and Stability: By binding to Hsp90, this compound prevents this chaperone from properly folding and stabilizing its "client" proteins. This results in the polyubiquitination and subsequent degradation of these clients by the proteasome. This mechanism was demonstrated for proto-oncogenes like pp60c-src, where this compound treatment led to decreased kinase activity and reduced steady-state protein levels in human colon tumor cells [1] [2].
  • Inhibition of Specific Oncogenic Kinases: this compound is effective against several tyrosine kinases critical in oncogenesis. It inactivates p60v-src and inhibits the transformation of cells by this oncogene. It also targets p210BCR-ABL, the oncogenic driver in chronic myelogenous leukemia (CML), and can induce erythroid differentiation in K562 leukemic cells that express this kinase [3] [4].
  • Modulation of Non-Kinase Proteins: The mechanism extends to other Hsp90 clients. For example, this compound induces the down-regulation of the Aryl hydrocarbon Receptor (AhR), a transcription factor whose stability also depends on Hsp90 [5].
  • Cellular Selectivity: this compound can exhibit selectivity in its effects. In human colon tumor cell lines, it caused significant dose-dependent growth inhibition, while a cell line from normal colonic mucosa was much less affected [1].

Experimental Evidence & Protocols

The biological effects of this compound have been characterized across various experimental models. Key methodologies from the literature are summarized below.

Experimental Context Key Protocol Details
General Cell Culture Treatment Cells are typically treated with this compound dissolved in DMSO. Common working concentrations range from 125 ng/mL to 2 µM, with treatment duration from several hours to a few days [1] [6].
Kinase Activity Assay Kinase activity is measured in immune-complex kinase assays using specific substrates (e.g., enolase for pp60c-src). Inhibition is shown by reduced tyrosine phosphorylation of the substrate and reduced autophosphorylation of the kinase [7] [1].
Analysis of B Cell Signaling Treatment of murine splenic B lymphocytes with 0.1 µM this compound for 12 hours inhibited B-cell antigen receptor (anti-mu)-induced proliferation and differentiation, but not LPS-induced activation [7].
Differentiation of Leukemic Cells K562 human leukemic cells were treated with this compound derivatives. The parent compound effectively inhibited cell growth, while the derivative 19-allylaminothis compound was most effective at inducing erythroid differentiation [3].
Steroidogenesis in Granulosa Cells Human granulosa cells were treated with this compound (0-2 µM) in the presence of FSH or cAMP. The inhibitor dose-dependently reduced progesterone and estradiol secretion, indicating a role for Src-family kinases in steroid hormone production [6].

Visualization of this compound's Mechanism

The following diagram illustrates the core mechanism of how this compound leads to the degradation of oncogenic tyrosine kinases.

G Hsp90 Hsp90 (Chaperone) ClientKinase Client Kinase (e.g., Src, BCR-ABL) Hsp90->ClientKinase  Folds & Stabilizes Ubiquitination Ubiquitination Hsp90->Ubiquitination  Disruption leads to StableComplex Stable, Active Kinase ClientKinase->StableComplex HerbimycinA This compound HerbimycinA->Hsp90  Binds & Inhibits Degradation Proteasomal Degradation Ubiquitination->Degradation

This compound inhibits Hsp90, leading to client kinase degradation.

Conclusion for Researchers

This compound serves as a foundational tool for understanding the role of Hsp90 in oncogenic signaling. Its primary mechanism is the indirect inhibition of multiple tyrosine kinases by disrupting their stability, which has demonstrated potent anti-proliferative and differentiation-inducing effects in various cancer models.

References

Herbimycin A natural source and production

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Production

Herbimycin A belongs to the benzoquinone ansamycin family. Its core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a series of two-carbon building blocks via a modular PKS "assembly line" [1] [2].

The table below outlines the key stages and components involved in the biosynthesis of this compound.

Biosynthetic Stage Description Key Components / Outcomes
Starter Unit Formation [1] Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) Dedicated sub-cluster of AHBA genes; essential for ansamycin scaffold
Polyketide Chain Assembly [1] [2] Modular PKS adds extender units in seven elongation cycles Extender Units: 1x Malonyl-CoA, 4x Methylmalonyl-CoA, 2x Methoxymalonyl-CoA [1]
Post-PKS Tailoring [1] Enzymatic modifications after the polyketide chain is released Oxidation, O-methylation, carbamoylation, and dehydrogenation steps to form the mature molecule

Genetic studies comparing the pathways for the closely related compounds geldanamycin and this compound show that while their PKS-derived skeletons are identical, differences in their final structures (like methoxy substitutions in herbimycin) are introduced by these post-PKS tailoring enzymes [1].

Experimental Production Protocol

To produce this compound in a laboratory setting from a Streptomyces strain, you can follow this general workflow based on published fermentation methods [1] [3].

G Start Start: Inoculum Preparation A Seed Culture Medium: YPD or ISP2 Duration: 24-48 hours Temp: 28-30°C Start->A B Main Fermentation Medium: Complex (e.g., peptone, yeast extract, oatmeal, molasses) Scale: Shake flask or Bioreactor A->B C Process Control pH: 6.0 - 6.5 Dissolved Oxygen: >30% Temp: 30°C B->C D Harvest & Extraction Solid-state: Extract agar with EtOAc Liquid culture: Separate supernatant Conrate extract C->D E Analysis & Identification TLC (color reaction with NaOH) HPLC-MS for confirmation D->E End End: Compound Characterization E->End

Figure 1: Experimental workflow for the fermentation and extraction of this compound from Streptomyces cultures.

Detailed Methodologies
  • Strain and Inoculum [1] [3]

    • Use a producing strain such as Streptomyces hygroscopicus AM 3672 or Streptomyces sp. CPCC 200291.
    • Prepare a spore suspension or a pre-culture grown in a rich seed medium like YPD (Yeast Extract-Peptone-Dextrose) or ISP2 (containing yeast extract, malt extract, and glucose).
    • Incubate the seed culture for 24-48 hours at 28-30°C with agitation.
  • Fermentation Process [1] [3]

    • Inoculate the seed culture into a production medium at ~4% (vol/vol). Production media are often complex, for example, containing peptone, tryptone, yeast extract, baby oatmeal, and beet molasses.
    • Fermentation can be carried out in shake flasks or a controlled bioreactor.
    • In a bioreactor, control key parameters:
      • Temperature: 30°C
      • pH: Start at 6.5 for the first two days, then lower to 6.0 for the remainder.
      • Dissolved Oxygen: Maintain above 30% by adjusting agitation and aeration.
  • Extraction and Analysis [3]

    • For solid-state fermentation, the agar culture is cut into pieces and extracted with ethyl acetate (EtOAc).
    • For liquid fermentation, the broth is likely separated, and the compound is extracted from the supernatant or mycelium using an organic solvent.
    • The extract is concentrated and analyzed.
    • TLC Analysis: Use a silica gel TLC plate developed with a solvent system like EtOAc–n-hexane–CH₂Cl₂–CH₃OH (6:4:4:1, v/v). This compound appears as a yellow band (Rf ~0.75) that turns purple/blue upon spraying with 2M NaOH, a diagnostic color reaction for benzoquinone ansamycins [3].
    • HPLC-MS: Use reverse-phase HPLC coupled with mass spectrometry to confirm the identity based on retention time and molecular ion detection ([M+Na]⁺ for this compound is m/z 937? However, a source lists the molecular weight as 574.67 g/mol [4]. The exact m/z for [M+Na]⁺ would need verification from an analytical standard).

Biological Activity and Research Applications

The primary mechanism of action of this compound is the inhibition of Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins" involved in signal transduction and cell cycle regulation [5].

Property Description
CAS Number [5] [4] 70563-58-5
Molecular Formula [5] [4] C₃₀H₄₂N₂O₉
Molecular Weight [5] [4] 574.66 - 574.67 g/mol
Primary Target [5] Heat Shock Protein 90 (Hsp90)
Key Effects [5] [4] Induces degradation of Hsp90 client proteins (kinases, steroid receptors); has anti-angiogenic and anti-tumor activity.
Research Applications Tool for studying Hsp90 function, protein turnover, cell proliferation, and angiogenesis.

By inhibiting Hsp90's ATPase activity, this compound causes the ubiquitin-proteasome-dependent degradation of these client proteins, making it a valuable tool for studying cancer pathways and other cellular processes [5].

Conclusion

References

early studies on Herbimycin A antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Early Evidence of Antitumor Activity

The following table consolidates key findings from pivotal early studies investigating Herbimycin A's antitumor effects.

Experimental Model Key Findings Proposed Primary Mechanism Citation

| BCR/ABL-Transfected Murine Cells (FDC-P2) in DBA/2 Mice | - Tumorigenic Model: Injection of transformed cells caused lethal organ infiltration.

  • Dose-Dependent Efficacy: this compound (i.p.) inhibited tumor formation and significantly prolonged survival at inoculums >1x10⁵ cells.
  • Complete Remission: Achieved 100% survival and complete suppression of tumor growth in mice inoculated with 1x10⁴ cells. | Inhibition of BCR/ABL oncoprotein tyrosine kinase activity. [1] [2] | | Philadelphia Chromosome-Positive (Ph1+) Leukemia Cells (in vitro) | Preferential inhibition of in vitro growth of Ph1-positive leukemia cells. | Inhibition of BCR/ABL tyrosine kinase and reduction of phosphotyrosyl proteins. [2] | | p60v-src Transformed Cells (in vitro) | Reversal of the oncogenic phenotype of transformed cells. | Inhibition of src protein tyrosine kinase. [1] [2] |

Subsequent research revealed that this compound has a multi-target mechanism of action, which urged caution in interpreting its effects solely as a tyrosine kinase inhibitor.

| Additional Target | Experimental Context | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | NF-κB p50 Subunit | EL4.NOB-1 and Jurkat T lymphoma cells. | Blocked NF-κB activation and DNA binding by covalently modifying Cysteine 62 on the p50 subunit, inhibiting IL-2 gene expression. [3] [4] | | Hsp90 Chaperone | Broad anticancer activity profiling. | Binds to Hsp90's N-terminal domain, disrupting its chaperone function and leading to the degradation of multiple client proteins critical for cancer cell survival. [5] [6] |

Detailed Experimental Protocols

The foundational in vivo antitumor study [1] utilized a well-defined protocol that can be summarized in the following workflow.

G cluster_1 1. Model Establishment cluster_2 2. Treatment Groups cluster_3 3. Endpoint Analysis Start Start of Experimental Protocol A1 Transfect murine hematopoietic FDC-P2 cells with BCR/ABL Start->A1 A2 Confirm tumorigenicity in syngeneic DBA/2 mice A1->A2 A3 Inject cells intraperitoneally (i.p.) (1x10⁴ to 1x10⁵ cells) A2->A3 B1 Randomize mice into groups A3->B1 B2 Administer this compound via i.p. injection B1->B2 C1 Monitor for abdominal organ infiltration B2->C1 C2 Record survival time C1->C2

Experimental workflow for the in vivo assessment of this compound.

Mechanism of Action: BCR-ABL Pathway

Early studies focused on this compound's ability to inhibit the BCR-ABL tyrosine kinase, a key oncoprotein. The diagram below illustrates this primary mechanism.

G BCRABL BCR-ABL Oncoprotein TK Constitutive Tyrosine Kinase Activity BCRABL->TK P Hyperphosphorylation of Downstream Proteins TK->P Outcomes Uncontrolled Cell Proliferation and Tumor Formation P->Outcomes HerbimycinA This compound Inhibition Inhibits Tyrosine Kinase Activity HerbimycinA->Inhibition Binds and Inhibits Inhibition->TK Blocks

Proposed early mechanism of this compound via BCR-ABL inhibition.

Key Insights for Research

For a researcher today, the key takeaways from these early studies are:

  • Foundational Proof of Concept: These studies provided crucial in vivo validation that targeting oncogenic tyrosine kinases was a viable therapeutic strategy, paving the way for later-developed drugs.
  • Multi-Target Reality: this compound is now recognized as a multi-target agent. Its antitumor effects are likely a composite of inhibiting several targets, including tyrosine kinases, the NF-κB pathway, and Hsp90 chaperone function [3] [4] [6].
  • A Note on Specificity: The discovery of its direct effect on the NF-κB p50 subunit highlighted that this compound's effects were not exclusively from tyrosine kinase inhibition, urging caution in its use as a specific biochemical probe [3] [4].

References

Comprehensive Application Notes and Protocols for Herbimycin A in Protein Tyrosine Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbimycin A and Its Mechanism of Action

This compound is a benzoquinone ansamycin antibiotic that functions as a potent and relatively specific inhibitor of protein tyrosine kinases (PTKs). This compound has emerged as a valuable pharmacological tool for investigating signal transduction pathways in various cell types, particularly in immune cells and cancer models. This compound originates from Streptomyces hygroscopicus and exerts its effects through a unique mechanism involving the specific covalent modification of sulfhydryl groups in the catalytic domains of src-family tyrosine kinases, leading to their inactivation and subsequent degradation.

The specificity of this compound sets it apart from other tyrosine kinase inhibitors such as genistein. Research has demonstrated that this compound specifically inhibits signal transduction by the T cell antigen receptor while not interfering with activation pathways mediated by G-protein coupled receptors. This selective inhibition makes it particularly valuable for dissecting complex signaling networks where multiple activation pathways converge. Studies have shown that this compound markedly inhibits both resting and induced levels of phosphotyrosine-containing proteins, including key signaling molecules like the γ1 isozyme of phospholipase C (PLC-γ1) and the ζ chain of the TCR, thereby preventing activation of PLC by anti-TCR monoclonal antibodies while leaving G-protein mediated PLC activation intact. [1]

Experimental Protocols and Methodologies

Inhibition of B-Cell Receptor-Mediated Activation

Protocol Objective: To evaluate the effect of this compound on B-cell receptor-mediated cell cycle progression and differentiation in splenic B lymphocytes. [2]

  • Cell Preparation: Isolate resting splenic B lymphocytes from mouse spleen using standard density centrifugation techniques. Maintain cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
  • This compound Treatment:
    • Prepare a stock solution of this compound at 2 mM in DMSO and store at -20°C protected from light.
    • Treat cells with this compound at a final concentration of 1 μM for 16-20 hours prior to stimulation.
    • Include appropriate vehicle controls (DMSO at equivalent dilution) for all experiments.
  • Cell Stimulation:
    • Stimulate this compound-treated and control cells with either anti-μ antibodies (10 μg/mL) to engage B-cell receptor or LPS (20 μg/mL) as a mitogenic control.
    • Incubate cells for 24-72 hours depending on the specific readout parameters.
  • Assessment of Cell Cycle Progression:
    • Analyze cell cycle status by flow cytometry using propidium iodide staining at 24 hours post-stimulation.
    • Determine the percentage of cells transitioning from G0 to G1 phase.
  • Differentiation Analysis:
    • Quantify antibody production using ELISA techniques after 72 hours of culture.
    • Assess surface marker expression changes via flow cytometry.
  • Tyrosine Phosphorylation assays:
    • Perform immunoblotting with anti-phosphotyrosine antibodies on cell lysates.
    • Specifically assess tyrosine phosphorylation status of PLC-γ1 and other downstream substrates.
T-Cell Receptor Signaling Inhibition Protocol

Protocol Objective: To specifically inhibit T-cell receptor-mediated signal transduction while preserving G-protein coupled receptor signaling pathways. [1]

  • Cell Culture and Transfection:
    • Maintain Jurkat T cells expressing the heterologous human muscarinic receptor (HM1) in complete RPMI-1640 medium.
    • This compound pretreatment: Incubate cells at a density of 1×10⁶ cells/mL with 1-2 μM this compound for 16-20 hours.
  • Stimulation Conditions:
    • Stimulate pretreated cells with either anti-TCR monoclonal antibodies (1-5 μg/mL) or the muscarinic receptor agonist carbachol (1 mM) for comparison.
    • Terminate reactions at various time points (0, 1, 5, 15, 30 minutes) for phosphorylation analysis.
  • Phospholipase C Activation Assessment:
    • Measure inositol phosphate accumulation in myo-[3H]inositol-labeled cells.
    • Quantify IP₁, IP₂, and IP₃ production using anion-exchange chromatography.
  • Cytotoxicity Evaluation:
    • Assess cell viability using trypan blue exclusion and MTT assays.
    • Monitor protein synthesis inhibition via [35S]-methionine incorporation.
  • Tyrosine Phosphoprotein Analysis:
    • Conduct immunoprecipitation followed by anti-phosphotyrosine immunoblotting for key signaling molecules (PLC-γ1, TCR ζ-chain).
    • Compare phosphorylation patterns between TCR-stimulated and HM1-stimulated cells.
Inhibition of Megakaryocytic Differentiation in MEG-01 Cells

Protocol Objective: To investigate the effect of this compound on phorbol ester-induced morphologic changes, adhesion, and differentiation in the MEG-01 leukemia cell line. [3]

  • Cell Culture and Treatment:
    • Maintain MEG-01 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
    • Preincubate cells with this compound (0.5-1 μM) for 16 hours prior to TPA (12-O-tetradecanoylphorbol 13-acetate) stimulation.
    • For comparison, include calphostin C (100 nM), a specific protein kinase C inhibitor, in parallel experiments.
  • TPA Stimulation:
    • Treat cells with TPA at 100 nM for various time periods depending on the assay.
    • For morphological studies, examine cells at 30 minutes to 24 hours post-stimulation.
  • Adhesion Assays:
    • Quantify cell adhesion after 24 hours of TPA treatment using crystal violet staining.
    • Express results as percentage of adhered cells compared to untreated controls.
  • Megakaryocytic Differentiation Markers:
    • Analyze expression of CD41 and CD61 surface markers by flow cytometry after 48-72 hours of treatment.
    • Examine DNA content and ploidy status using propidium iodide staining.
  • Early Immediate Gene Expression:
  • Extract total RNA after 1-2 hours of TPA treatment.
  • Analyze c-fos and c-jun expression by Northern blotting or quantitative RT-PCR.
  • Protein Kinase C Translocation Studies:
    • Perform immunohistochemical staining using anti-PKC monoclonal antibodies.
    • Compare PKC localization in this compound-treated versus untreated TPA-stimulated cells.

Data Presentation and Quantitative Analysis

Table 1: Summary of this compound Effects in Different Experimental Systems

Cell Type Stimulus This compound Concentration Inhibited Processes Unaffected Processes
Splenic B lymphocytes Anti-μ antibodies 1 μM Cell cycle progression (G0 to G1), Differentiation, Antibody production LPS-induced proliferation, LPS-induced antibody formation
Jurkat T cells Anti-TCR mAb 1-2 μM PLC activation, Tyrosine phosphorylation (PLC-γ1, TCR ζ-chain) HM1-mediated PLC activation, General protein synthesis
MEG-01 leukemia cells TPA (100 nM) 0.5-1 μM Morphologic changes, Cell adhesion, Megakaryocytic differentiation, c-fos/c-jun induction PKC translocation, PKC downregulation

Table 2: Comparison of this compound with Other Protein Tyrosine Kinase Inhibitors

Parameter This compound Genistein
Mechanism of Action Binds covalently to SH groups of src-family PTKs, leading to degradation Competitive inhibitor of ATP binding
Specificity Highly specific for receptor-mediated PTK activation Broad inhibition affecting multiple kinase types
Effect on TCR Signaling Complete inhibition of PLC activation Partial inhibition only
Effect on G-protein Signaling No effect on HM1-mediated PLC activation Significant inhibition
Cytotoxicity Non-cytotoxic at effective concentrations Markedly cytotoxic, inhibits protein synthesis
Impact on Protein Synthesis No significant effect Strong inhibition

Table 3: Temporal Parameters for this compound Treatment in Different Assays

Assay Type Pretreatment Time Effective Concentration Range Critical Timing Considerations
B-cell receptor signaling 16-20 hours 0.5-2 μM Must precede stimulation; effects irreversible
T-cell receptor signaling 16-20 hours 1-2 μM Longer incubation enhances inhibition
Megakaryocytic differentiation 16 hours 0.5-1 μM Simultaneous addition with TPA reduces efficacy
Tyrosine phosphorylation analysis 16-20 hours 1-2 μM Optimal when >90% inhibition of phosphorylation achieved

Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway and this compound Inhibition Points

BCellSignaling B-Cell Receptor Signaling and this compound Inhibition BCR BCR Lyn/Fyn/Blk\nActivation Lyn/Fyn/Blk Activation BCR->Lyn/Fyn/Blk\nActivation Engagement PTKs PTKs PLCg PLCg PTKs->PLCg Phosphorylation IP3/DAG\nProduction IP3/DAG Production PLCg->IP3/DAG\nProduction Calcium Calcium NFAT NFAT Calcium->NFAT Proliferation Proliferation NFAT->Proliferation Differentiation Differentiation LPS LPS LPS_Pathway LPS_Pathway LPS->LPS_Pathway Proliferation2 Proliferation LPS_Pathway->Proliferation2 Differentiation2 Differentiation LPS_Pathway->Differentiation2 PTK_Activation PTK_Activation Lyn/Fyn/Blk\nActivation->PTK_Activation PTK_Activation->PTKs IP3/DAG\nProduction->Calcium PKC Activation PKC Activation IP3/DAG\nProduction->PKC Activation NF-κB NF-κB PKC Activation->NF-κB NF-κB->Differentiation HerbimycinA This compound HerbimycinA->PTKs Inhibits

Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Points. This diagram illustrates how this compound specifically inhibits protein tyrosine kinases (PTKs) in the B-cell receptor signaling cascade, thereby preventing downstream events including phospholipase C-γ (PLC-γ) phosphorylation, calcium mobilization, and ultimately cell cycle progression and differentiation. Importantly, the LPS-mediated pathway remains unaffected by this compound treatment, demonstrating the specificity of this inhibitor for receptor-mediated activation events. [2]

Experimental Workflow for Assessing this compound Effects

HerbimycinAWorkflow Experimental Workflow for this compound Studies CellPreparation Cell Preparation (Splenic B cells, Jurkat T cells, MEG-01) HerbimycinAPretreatment This compound Pretreatment (1 μM, 16-20 hours) CellPreparation->HerbimycinAPretreatment CellStimulation Cell Stimulation (Receptor-specific vs. Mitogenic) HerbimycinAPretreatment->CellStimulation Analysis Analysis CellStimulation->Analysis TyrosinePhosphorylation Tyrosine Phosphorylation (Western Blot) Analysis->TyrosinePhosphorylation CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Differentiation Differentiation Markers (Surface Antigens) Analysis->Differentiation GeneExpression Gene Expression (c-fos, c-jun) Analysis->GeneExpression VehicleControl Vehicle Control (DMSO) VehicleControl->HerbimycinAPretreatment SpecificityValidation Specificity Validation (Alternative Pathways) SpecificityValidation->CellStimulation

Figure 2: Experimental Workflow for Assessing this compound Effects. This workflow outlines the key steps in evaluating this compound-mediated inhibition of protein tyrosine kinase activity, including critical control elements such as vehicle controls and specificity validation through alternative stimulation pathways. The comprehensive analysis phase enables researchers to examine multiple downstream consequences of PTK inhibition, from immediate phosphorylation events to longer-term functional outcomes like differentiation and gene expression changes. [2] [3] [1]

Specificity Profile of this compound in Signal Transduction

SpecificityProfile This compound Specificity in Signaling Pathways TCR TCR Stimulation TCR Signaling\nPathway TCR Signaling Pathway TCR->TCR Signaling\nPathway BCR BCR Stimulation BCR Signaling\nPathway BCR Signaling Pathway BCR->BCR Signaling\nPathway TPA TPA-induced Megakaryocytic Differentiation MEG-01 Differentiation\nPathway MEG-01 Differentiation Pathway TPA->MEG-01 Differentiation\nPathway PKC_Translocation PKC Translocation TPA->PKC_Translocation Inhibited\nby this compound Inhibited by this compound TCR Signaling\nPathway->Inhibited\nby this compound BCR Signaling\nPathway->Inhibited\nby this compound MEG-01 Differentiation\nPathway->Inhibited\nby this compound LPS LPS Stimulation LPS Signaling\nPathway LPS Signaling Pathway LPS->LPS Signaling\nPathway HM1 HM1 Receptor Stimulation G-protein Mediated\nPLC Activation G-protein Mediated PLC Activation HM1->G-protein Mediated\nPLC Activation Unaffected\nby this compound Unaffected by this compound PKC_Translocation->Unaffected\nby this compound LPS Signaling\nPathway->Unaffected\nby this compound G-protein Mediated\nPLC Activation->Unaffected\nby this compound HerbimycinA This compound

Figure 3: Specificity Profile of this compound in Signal Transduction. This diagram illustrates the differential sensitivity of various signaling pathways to this compound inhibition. While receptor-mediated activation events (TCR, BCR) and specific differentiation pathways are strongly inhibited, alternative activation routes (LPS, G-protein coupled receptors) and certain proximal events like PKC translocation remain unaffected. This selectivity profile makes this compound particularly valuable for dissecting complex signaling networks and identifying PTK-dependent processes. [2] [3] [1]

Critical Technical Considerations and Troubleshooting

Optimal Handling and Storage Conditions
  • Stability Considerations: this compound is light-sensitive and prone to degradation under suboptimal conditions. Always store aliquots at -20°C or -80°C in airtight containers with desiccant. Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receipt.
  • Solubilization: The compound has limited aqueous solubility and should be maintained in DMSO stock solutions. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to avoid vehicle toxicity effects. When adding to aqueous media, briefly sonicate or vortex to ensure proper dispersion.
  • Activity Validation: Regularly assess the potency of this compound stocks by including standard inhibition assays with known responsive cell lines. A 70-90% reduction in tyrosine phosphorylation following stimulation indicates effective inhibitor activity.
Troubleshooting Common Experimental Issues
  • Incomplete Inhibition: If tyrosine phosphorylation is not sufficiently inhibited, extend the pretreatment time to 20-24 hours or consider increasing concentration up to 2 μM. Verify that the DMSO stock has not degraded through prolonged storage or improper handling.
  • Cellular Toxicity: While this compound is generally non-cytotoxic at recommended concentrations, excessive doses (>5 μM) or prolonged exposure (>48 hours) may affect cell viability. Always include viability assays alongside experimental readouts.
  • Inconsistent Results Across Cell Types: The sensitivity to this compound varies between cell types and even between subclones. Perform dose-response experiments for each new cell system to establish optimal concentrations.
  • Specificity Controls: Always include stimulation with alternative receptors (e.g., G-protein coupled receptors) to demonstrate the specificity of inhibition for tyrosine kinase-dependent pathways. [1]

Applications in Research and Drug Discovery

The experimental protocols outlined above have been successfully employed to elucidate fundamental mechanisms in signal transduction and have contributed significantly to our understanding of immune cell activation and cancer biology. This compound's unique specificity profile enables researchers to:

  • Dissect complex signaling networks by selectively inhibiting src-family tyrosine kinase-dependent pathways while leaving alternative activation mechanisms intact
  • Identify tyrosine kinase-dependent processes in cellular differentiation, proliferation, and effector functions
  • Validate targets for therapeutic intervention in autoimmune diseases, cancer, and inflammatory conditions where tyrosine kinase activity is dysregulated
  • Study compensatory mechanisms and pathway redundancy when primary activation routes are inhibited

The consistent findings across multiple experimental systems—from B and T lymphocytes to leukemia cell lines—strengthen the validity of this compound as a specific pharmacological tool for probing tyrosine kinase function. Its ability to discriminate between receptor-mediated and mitogenic stimulation in B cells [2], its specific inhibition of TCR but not G-protein coupled receptor signaling in T cells [1], and its blockade of megakaryocytic differentiation without affecting PKC translocation [3] collectively underscore its value as a precise investigative tool in cellular signaling research.

References

how to use Herbimycin A in Hsp90 inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbimycin A and Hsp90

This compound is an ansamycin antibiotic identified as one of the first natural product inhibitors of Hsp90 [1]. It belongs to the benzoquinone ansamycin class, originally discovered through its ability to revert tyrosine kinase-induced oncogenic transformation without directly inhibiting phosphorylation activity [2] [3]. This compound binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins that depend on Hsp90 for stability and proper folding [1].

Hsp90 is a molecular chaperone that accounts for 1-2% of cellular proteins in normal conditions and 4-6% in stressed or cancer cells [4]. It facilitates the proper folding, stabilization, and activation of over 500 client proteins, including numerous oncogenic transcription factors, signaling kinases, and steroid hormone receptors [5] [1]. The inhibition of Hsp90 simultaneously disrupts multiple oncogenic pathways, making it an attractive therapeutic target.

Mechanism of Action

This compound specifically targets the N-terminal domain of Hsp90, competing with ATP binding and inhibiting the ATPase activity essential for Hsp90's chaperone function [1]. This inhibition disrupts the Hsp90 chaperone cycle, preventing the proper folding and stabilization of client proteins. The affected client proteins are subsequently ubiquitinated and degraded via the proteasome pathway [2] [3].

Key client proteins affected by this compound include:

  • v-Src: Proto-oncogene tyrosine-protein kinase
  • Bcr-Abl: Fusion protein associated with chronic myelogenous leukemia
  • Raf-1: Serine/threonine-protein kinase in MAPK pathway
  • ErbB2: Receptor tyrosine-protein kinase [2] [3]

The following diagram illustrates how this compound disrupts the Hsp90 chaperone cycle and affects client protein stability:

G Hsp90Cycle Hsp90 Chaperone Cycle ClientStable Stable Client Protein Hsp90Cycle->ClientStable Normal function ClientDegraded Client Protein Degraded HerbimycinA This compound Hsp90Inhibited Hsp90 ATPase Inhibited HerbimycinA->Hsp90Inhibited Binds N-terminal CycleDisrupted Chaperone Cycle Disrupted Hsp90Inhibited->CycleDisrupted UnfoldedClient Unfolded Client Protein CycleDisrupted->UnfoldedClient Client released Proteasome Proteasomal Degradation UnfoldedClient->Proteasome Proteasome->ClientDegraded

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (CAS: 70563-58-5) [2]
  • Anhydrous DMSO
  • Sterile cryogenic vials
  • Argon or nitrogen gas

Procedure:

  • Bring the this compound vial to room temperature before opening.
  • Prepare a 10 mM stock solution by dissolving this compound in anhydrous DMSO to a final concentration of 10 mM (5.75 mg/mL based on molecular weight of 574.68 g/mol) [2].
  • Sparge the solution with inert gas (argon or nitrogen) to prevent oxidation.
  • Aliquot into sterile cryogenic vials to avoid repeated freeze-thaw cycles.
  • Store at -20°C for up to 3 months [2].

Note: this compound has limited stability in aqueous solutions. Prepare fresh working dilutions from stock immediately before each experiment.

Cell-Based Inhibition Studies

Materials:

  • Appropriate cancer cell lines (e.g., SK-BR-3, BT-474)
  • Complete growth medium
  • This compound stock solution (10 mM in DMSO)
  • DMSO (vehicle control)
  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in appropriate culture vessels and allow to adhere overnight.
  • Prepare working concentrations of this compound by diluting the stock solution in complete growth medium.
  • Treatment concentrations typically range from 0.1 μM to 10 μM, depending on cell line sensitivity and exposure duration [1] [3].
  • Include vehicle control (DMSO at same dilution as treated cells).
  • Incubate cells for 6-48 hours depending on experimental endpoints.
  • Replace medium containing this compound every 24 hours for prolonged exposures due to compound instability.
Analysis of Client Protein Degradation

Materials:

  • RIPA lysis buffer with protease inhibitors
  • BCA protein assay kit
  • SDS-PAGE equipment
  • PVDF or nitrocellulose membranes
  • Antibodies against Hsp90 client proteins (ErbB2, Bcr-Abl, Raf-1, v-Src) and loading control (GAPDH, β-actin)
  • ECL detection reagents

Western Blot Protocol:

  • Cell lysis: Harvest treated cells using ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein quantification: Determine protein concentration using BCA assay.
  • SDS-PAGE: Load 20-50 μg of total protein per lane and separate by electrophoresis.
  • Transfer: Transfer proteins to membrane using standard wet or semi-dry transfer methods.
  • Blocking: Block membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody incubation:
    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C
    • Wash membrane 3× with TBST, 5 minutes each
    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature
    • Wash membrane 3× with TBST, 5 minutes each
  • Detection: Develop using ECL reagents and visualize with imaging system.

Expected Results: Effective this compound treatment should show dose-dependent decrease in client protein levels compared to vehicle control within 12-24 hours of treatment.

Quantitative Data and Experimental Conditions

Table 1: Effective Concentrations of this compound for Various Cancer Models

Cell Line/Cancer Model This compound Concentration Treatment Duration Key Effects Observed Citation
v-src transformed fibroblasts 1-5 μM 24 hours Reversion of transformed morphology [3]
Bcr-Abl expressing cells 0.5-5 μM 12-48 hours Depletion of Bcr-Abl protein [2] [3]
Endothelial cells 0.1-1 μM 24-72 hours Inhibition of angiogenesis [2]
Various tumor cell lines 0.1-10 μM 24-72 hours Depletion of Raf-1, ErbB2 [2] [3]

Table 2: Comparison of this compound with Other Natural Hsp90 Inhibitors

Parameter This compound Geldanamycin Radicicol
Source Streptomyces hygroscopicus Streptomyces hygroscopicus Monosporium bonorden
Molecular Weight 574.68 g/mol [2] ~560 g/mol [1] ~364 g/mol [1]
Solubility Soluble in DMSO (6 mg/mL) [2] Poor aqueous solubility [1] Limited aqueous solubility
Primary Target Hsp90 N-terminal domain [1] Hsp90 N-terminal domain [1] Hsp90 N-terminal domain [1]
Key Limitation Metabolic instability Hepatotoxicity [1] Metabolic instability [1]

Technical Considerations and Troubleshooting

Stability Issues

This compound is susceptible to degradation in aqueous solutions and culture media. For prolonged treatments:

  • Replace medium with fresh compound every 24 hours
  • Use antioxidant supplements in media (e.g., 100 μM ascorbic acid)
  • Prepare working solutions immediately before use
Optimal Concentration Determination

Perform dose-response curves for each new cell line:

  • Test range from 0.1 μM to 20 μM
  • Assess cell viability (MTT, WST-1 assays) alongside target inhibition
  • Determine IC₅₀ for both antiproliferative effects and client protein degradation
Validation of Hsp90 Inhibition

Confirm specific Hsp90 inhibition by assessing:

  • Downregulation of multiple client proteins simultaneously
  • Induction of Hsp70 as potential compensatory mechanism [6]
  • Comparison with known Hsp90 inhibitors (e.g., 17-AAG) as positive control
Combination Strategies

Consider combining this compound with:

  • Proteasome inhibitors (e.g., MG-132) to enhance client protein degradation
  • Other targeted therapies against surviving pathways
  • Chemotherapeutic agents where Hsp90 clients mediate resistance

Applications in Drug Discovery

This compound serves as an important tool compound in several research applications:

  • Target Validation: Establishing proof-of-concept for Hsp90 inhibition in specific cancer types
  • Combination Therapy Screening: Identifying synergistic drug combinations
  • Resistance Mechanism Studies: Understanding adaptive responses to Hsp90 inhibition
  • Pathway Analysis: Elucidating Hsp90-dependent signaling networks through client protein degradation

The following workflow diagram outlines a typical experimental approach for evaluating this compound in cancer cell models:

G Start Cell Culture Setup Treatment This compound Treatment Start->Treatment Plate cells 24h before treatment Harvest Cell Harvesting Treatment->Harvest 6-48h exposure Analysis Downstream Analysis Harvest->Analysis WB Western Blot Analysis->WB Viability Viability Assay Analysis->Viability Morphology Morphology Analysis Analysis->Morphology Conclusions Data Interpretation WB->Conclusions Client protein depletion Viability->Conclusions Growth inhibition Morphology->Conclusions Phenotypic changes

Conclusion

This compound remains a valuable tool compound for studying Hsp90 biology despite the development of newer inhibitors. Its well-characterized mechanism and broad client protein effects make it particularly useful for proof-of-concept studies investigating Hsp90 inhibition in various disease models. When using this compound, researchers should pay careful attention to its stability limitations and include appropriate controls and validation experiments to ensure specific Hsp90 inhibition is being assessed.

References

Herbimycin A concentration for angiogenesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A: Anti-Angiogenic Application Notes

This compound is a benzoquinone ansamycin antibiotic that functions as a potent tyrosine kinase inhibitor, primarily targeting c-Src. It has demonstrated significant anti-angiogenic effects in both in vitro and in vivo models by disrupting key VEGF signaling pathways essential for endothelial cell proliferation, migration, and survival [1] [2].

Its efficacy has been established in models of pathological angiogenesis, most notably in reducing pre-retinal neovascularization in a rat model of retinopathy of prematurity [1]. The biological activity of HMA is highly dependent on specific functional groups; modifications to the C-19 position, the amino group between C-1 and C-20, or the carbamoyl group at C-7 can completely abolish its anti-angiogenic effect [3].

Effective Concentrations and Dosing

The effective concentration of this compound varies significantly depending on the experimental model. The table below summarizes key quantitative data from the literature.

Experimental Model Key Endpoint Effective Concentration / Dose Source / Citation
Chick Chorioallantoic Membrane (CAM) Angiogenesis Inhibition (ID₅₀) 0.15 μg/egg (260 pmol/egg) [3]
Chick CAM Angiogenesis Inhibition (ID₅₀) of 17-Cyclopropylamino-derivative 0.1 μg/egg (160 pmol/egg) [3]
Bovine Retinal Microvascular Endothelial Cells (BRMECs) Inhibition of VEGF-induced proliferation & tube formation Dose-dependent (specific values not stated) [1]
Rat Model of Retinopathy of Prematurity Reduction of pre-retinal neovascularization Single intravitreal injection [1]

Detailed Experimental Protocols

Protocol 1: Inhibition of Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

This in vivo protocol is used to visually quantify the inhibition of new blood vessel formation [3].

  • 1. Preparation: Fertilized chick eggs are incubated at 37°C with constant humidity for approximately 3 days.
  • 2. Treatment:
    • A small window is carefully opened in the eggshell to access the growing CAM.
    • This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired working concentration. The ID₅₀ for parental HMA is 0.15 μg/egg.
    • A small volume of the HMA solution (e.g., 10-20 μL) is applied directly onto the CAM surface using a sterile filter paper disk or by slow pipetting.
    • The window is sealed, and eggs are returned to the incubator.
  • 3. Incubation: Eggs are incubated for an additional 48-72 hours to allow for the anti-angiogenic effect to manifest.
  • 4. Analysis:
    • The CAM is examined and photographed under a stereomicroscope.
    • The avascular zone around the application site is measured. Angiogenesis inhibition is quantified by calculating the percentage of the area devoid of vessels compared to the total area, or by counting vessel branch points in the treated vs. control zones.
Protocol 2: Inhibition of Endothelial Cell Tube Formation In Vitro

This protocol assesses the critical step of endothelial cells forming capillary-like structures, a key marker of angiogenesis [1].

  • 1. Matrix Preparation: Thaw Matrigel or a similar basement membrane matrix extract on ice. Pipet an appropriate volume (e.g., 50-100 μL) into each well of a pre-chilled multi-well plate. Allow the matrix to polymerize for 30-60 minutes in a 37°C incubator.
  • 2. Cell Seeding and Treatment:
    • Trypsinize and harvest endothelial cells (e.g., Bovine Retinal Microvascular Endothelial Cells - BRMECs).
    • Pre-treat cells with a dose-response range of this compound for a specified time (e.g., 2-4 hours) prior to seeding.
    • Seed the HMA-treated cells onto the surface of the polymerized matrix at a density of 1.0-2.0 x 10^5 cells per well in endothelial cell growth medium containing the same concentration of HMA.
  • 3. Incubation: Incubate the cells for 4-18 hours at 37°C and 5% CO₂.
  • 4. Analysis:
    • Observe tube formation under an inverted phase-contrast microscope.
    • Quantify the inhibitory effect by measuring the total length of the tube network, the number of branching points, or the number of complete meshes formed using image analysis software. Compare these metrics between HMA-treated and vehicle-control wells.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGF signaling pathway. The following diagram illustrates the key molecular targets and disrupted processes.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Flk-1/KDR) VEGF->VEGFR2 Binding Downstream Downstream Pathways (PI3K/AKT, PLCγ/PKC) VEGFR2->Downstream Activates cSrc c-Src Tyrosine Kinase cSrc->Downstream Modulates Processes Angiogenic Processes Downstream->Processes Proliferation Cell Proliferation Processes->Proliferation Migration Cell Migration Processes->Migration Survival Cell Survival Processes->Survival TubeFormation Tube Formation Processes->TubeFormation HMA This compound HMA->VEGFR2 Disrupts Signaling HMA->cSrc Inhibits

Key Considerations for Researchers

  • Functional Group Integrity: The anti-angiogenic activity of HMA is dependent on its specific molecular structure. Derivatives modified at the C-19, the bridging amino group, or the C-7 carbamoyl group show no activity, while modification at C-17 can enhance potency [3].
  • Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture should not exceed toxic levels (usually 0.1% v/v).
  • Timeline of Research: Please note that some of the foundational studies on HMA and angiogenesis were conducted in the 1990s and early 2000s [3] [1] [4]. While the core findings on its efficacy and mechanism are robust, you may wish to consult more recent literature for potential updates on its use or analogs.
  • Positive Control: Consider using other known tyrosine kinase inhibitors (TKIs) like Dovitinib or Telatinib as positive controls in your experiments, as they have documented anti-angiogenic effects in zebrafish and other models [5].

References

Comprehensive Application Notes and Protocols: Using Herbimycin A in Patch-Clamp Studies of Calcium Channels

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Herbimycin A in Calcium Channel Research

This compound is a benzoquinone ansamycin antibiotic that functions as a potent protein tyrosine kinase (PTK) inhibitor, making it an invaluable pharmacological tool for investigating the regulation of voltage-gated calcium channels in excitable cells. This compound specifically targets src-family tyrosine kinases and has demonstrated significant effects on L-type calcium channel currents when applied to various cell types, including vascular smooth muscle cells and neuronal preparations. The primary mechanism of this compound involves irreversible covalent binding to sulfhydryl groups of PTKs, thereby inhibiting their enzymatic activity and subsequently modulating downstream signaling pathways that influence calcium channel gating properties and membrane trafficking.

Research findings indicate that this compound exhibits differential effects depending on the physiological state of the channel, with particularly pronounced inhibition of stretch-activated or mechanically stimulated calcium channels compared to basal channel activity. This selective modulation provides researchers with a sophisticated means to investigate the complex regulatory mechanisms of calcium signaling without completely abolishing fundamental channel function. The application of this compound in patch-clamp experiments has revealed crucial insights into the role of tyrosine phosphorylation in mechanotransduction pathways and vascular responsiveness, contributing significantly to our understanding of cardiovascular physiology and potential therapeutic interventions.

Quantitative Data Summary

Table 1: Experimental Concentrations and Effects of this compound on Calcium Channels

Cell Type Concentration Range Application Time Primary Effect Current Reduction
Canine basilar arterial myocytes [1] [2] 30 nM 15-30 minutes Inhibition of stretch-enhanced I~Ba~ ~70-80% of enhanced component
GH3 pituitary cells [3] 1-15 μM 30-60 minutes Inhibition of basal L-type Ca²⁺ channels Concentration-dependent
Cortical collecting duct cells [4] Not specified 30+ minutes Increased SK channel activity N/A (opposite effect)

Table 2: Comparison of Protein Tyrosine Kinase Inhibitors in Calcium Channel Studies

Inhibitor Mechanism of Action Specificity Effect on L-type Ca²⁺ Channels Notes
This compound [1] [2] Binds covalently to SH groups of PTKs Irreversible inhibitor Specifically inhibits stretch-activated component No effect on basal currents
Genistein [1] [3] Competes with ATP binding site Reversible inhibitor Reduces both basal and enhanced currents Concentration-dependent effect
Lavendustin A [1] Competitive ATP inhibitor Potent, reversible Reduces enhanced currents Limited effect on basal currents
Daidzein (inactive analog) [1] [2] No PTK inhibition Inactive control No significant effect Validates specificity

Experimental Protocols

Cell Preparation and Solutions

Protocol 1: Isolation of Canine Basilar Arterial Myocytes

  • Tissue Preparation: Isolate basilar arteries from mongrel dogs (10-18 kg) following anesthesia with sodium pentobarbitone (30 mg kg⁻¹) and exsanguination [1].
  • Cleaning and Segmentation: Clean arteries of connective tissue in HEPES-buffered Krebs-Henseleit solution and cut into small segments (1 mm × 2 mm).
  • Enzymatic Digestion: Incubate segments for 60 minutes at 37°C in calcium-free Hank's solution, then digest for 15-25 minutes at 37°C in calcium-free Hank's solution containing:
    • Collagenase (type IA, 1.5 mg ml⁻¹)
    • Protease (0.1 mg ml⁻¹)
    • ATP (0.2 mg ml⁻¹)
    • Trypsin inhibitor (2 mg ml⁻¹)
    • BSA (2 mg ml⁻¹)
  • Cell Dispersion: Discard supernatant and transfer softened segments to fresh calcium-free Hank's solution. Incubate for 15 minutes at 37°C, then disperse single cells by gentle agitation with a wide-pore glass pipette.
  • Storage: Maintain isolated cells in Kraft-Brühe (K-B) solution at 4°C and use within 6 hours of isolation.

Protocol 2: Patch-Clamp Electrophysiology Solutions

  • Isotonic External Solution (321.6 mosmol l⁻¹) [1]:

    • BaCl₂ 50 mM
    • HEPES 5 mM
    • Mannitol 150 mM
    • Adjust to pH 7.4 with TRIZMA base
  • Hypotonic External Solution (155.5 mosmol l⁻¹) [1]:

    • BaCl₂ 50 mM
    • HEPES 5 mM
    • Adjust to pH 7.4 with TRIZMA base
    • (Omit mannitol to create hypotonic conditions)
  • Standard Cs-rich Internal Solution [1]:

    • CsCl 140 mM
    • HEPES 5 mM
    • ATP 4 mM
    • EGTA 4 mM
    • Adjust to pH 7.4 with NaOH
Patch-Clamp Electrophysiology Procedures

Protocol 3: Whole-Cell Patch-Clamp Recording of Calcium Channels

  • Electrode Preparation: Fabricate patch pipettes from borosilicate glass with tip resistance of 2-5 MΩ when filled with internal solution [1]. For low-noise recording, coat shanks with Sylgard 184 and fire-polish tips [5].

  • Cell Attachment: Transfer isolated cells to a recording chamber mounted on an inverted microscope. Perfuse with isotonic external solution at 0.5 ml min⁻¹ [1].

  • Gigaohm Seal Formation: Approach cells with pipettes while applying slight positive pressure. Upon contact, apply gentle suction to form seals of 1-2 GΩ [1] [5].

  • Whole-Cell Configuration: After establishing cell-attached mode, apply additional suction or a brief voltage zap to rupture the membrane patch, achieving whole-cell access [5].

  • Current Recording [1]:

    • Hold potential: -80 mV
    • Depolarizing step: to +10 mV
    • Frequency: 0.2 Hz (to minimize channel rundown)
    • Filter currents at 1 kHz
    • Sample at 0.5 ms intervals
    • Use Ba²⁺ as charge carrier through L-type calcium channels
  • Mechanical Stimulation: Apply hypotonic solution to induce cell swelling and simulate stretch activation [1]. Monitor volume changes using microscopic imaging and approximate using the formula: V₂/V₁ = (L₂/L₁) × (A₂/A₁)³⁄₂, where V is volume, L is the longest axis, and A is the area of two-dimensional projection.

This compound Application

Protocol 4: Drug Application and Experimental Timeline

  • Preparation of this compound Stock: Dissolve in DMSO for concentrated stock solution, then dilute to final concentration in external solution immediately before use. Final DMSO concentration should not exceed 0.1% [1].

  • Baseline Recording: Record I~Ba~ under isotonic conditions for 5-10 minutes to establish stable baseline.

  • Stretch Activation: Switch to hypotonic external solution to mechanically stimulate channels and enhance I~Ba~. Continue recording until current amplitude stabilizes (typically 5-10 minutes) [1].

  • This compound Application: Apply this compound (30 nM) in continued hypotonic solution for 15-30 minutes while monitoring I~Ba~ [1] [2].

  • Washout and Recovery: Return to hypotonic solution without this compound to assess reversibility of effects (limited due to irreversible binding).

  • Control Experiments:

    • Apply inactive analog daidzein (10 μM) to confirm specificity [1] [2]
    • Test this compound under isotonic conditions to verify lack of effect on basal currents
    • Use sodium orthovanadate (10 μM, PTP inhibitor) to enhance currents and validate pathway [1]

Signaling Mechanisms and Data Interpretation

The experimental findings with this compound reveal a sophisticated regulatory mechanism for voltage-gated calcium channels, particularly in response to mechanical stimulation. The diagram below illustrates the proposed signaling pathway through which this compound modulates calcium channel activity:

G Stretch Stretch CellSwelling CellSwelling Stretch->CellSwelling Mechanical Stimulation PTK Protein Tyrosine Kinase (PTK) CellSwelling->PTK Activates LTypeChannel L-Type Calcium Channel PTK->LTypeChannel Phosphorylation ↑ Activity PTP Protein Tyrosine Phosphatase (PTP) PTP->LTypeChannel Dephosphorylation ↓ Activity Current Ba²⁺ Current (I_Ba) LTypeChannel->Current Increases HerbimycinA HerbimycinA HerbimycinA->PTK Inhibits Vanadate Vanadate Vanadate->PTP Inhibits

Figure 1: Signaling Pathway of this compound in Modulating Stretch-Activated Calcium Channels

Key Mechanistic Insights
  • Specific Inhibition of Mechanosensitive Components: this compound (30 nM) preferentially inhibits the stretch-enhanced component of L-type calcium channel currents without affecting basal activity under isotonic conditions [1] [2]. This specificity suggests that tyrosine phosphorylation plays a particularly important role in mechanotransduction compared to basal channel regulation.

  • Irreversible Action: The inhibitory effects of this compound persist after washout, consistent with its known mechanism of covalent modification of PTKs through interaction with sulfhydryl groups [1]. This irreversibility necessitates careful experimental design with appropriate controls.

  • Complementary Evidence from Orthovanadate: Sodium orthovanadate (10 μM), a protein tyrosine phosphatase inhibitor, increases I~Ba~ under both isotonic and hypotonic conditions [1] [2]. This opposite effect further validates the role of tyrosine phosphorylation in calcium channel regulation and provides an important internal control.

  • Cytoskeletal Dependence: Research in renal cortical collecting duct cells indicates that this compound's effects on ion channels require an intact cytoskeleton [4]. Microtubule disruption with colchicine or taxol abolishes this compound-induced stimulation of SK channels, suggesting mechanistic similarities in calcium channel regulation.

Troubleshooting and Technical Considerations

  • Current Rundown: L-type calcium channels often exhibit progressive rundown during whole-cell recordings. To minimize this:

    • Use ATP-containing internal solutions [1]
    • Limit recording duration
    • Employ low stimulation frequencies (0.2 Hz) [1]
  • Seal Stability: Mechanical stimulation through hypotonic solution can compromise seal integrity. Ensure:

    • Proper pipette coating and fire-polishing [5]
    • Vibration isolation
    • Regular replacement of pipette holder gaskets [5]
  • Drug Solubility and Stability:

    • Prepare this compound fresh from concentrated DMSO stocks
    • Protect from light during experiments
    • Verify efficacy with positive controls
  • Experimental Design Considerations:

    • Include daidzein controls to confirm specificity [1] [2]
    • Test this compound under isotonic conditions to establish baseline effects
    • Use orthovanadate as a complementary manipulator of tyrosine phosphorylation [1]
  • Temperature Sensitivity: Note that some kinase-dependent regulatory mechanisms show temperature dependence. While this compound effects are observed at room temperature, related pathways (e.g., PKA modulation of T-type channels) require physiological temperatures (30-37°C) [6].

Conclusion and Research Applications

This compound serves as a specific pharmacological tool for investigating PTK-mediated regulation of voltage-gated calcium channels, with particular utility in studies of mechanosensitivity and stretch activation. The detailed protocols provided herein enable researchers to reliably employ this compound in patch-clamp experiments to elucidate the complex interplay between tyrosine phosphorylation, mechanical stimulation, and calcium signaling. The distinctive property of this compound to selectively target the stretch-enhanced component of L-type calcium channel currents without affecting basal activity provides a unique advantage for dissecting specific signaling pathways involved in mechanotransduction, with relevant applications in cardiovascular physiology, neurobiology, and channelopathy research.

References

Herbimycin A stock preparation and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbimycin A

This compound is an ansamycin antibiotic isolated from Streptomyces hygroscopicus [1]. It functions as a potent inhibitor of Src family tyrosine kinases and Hsp90, disrupting oncogenic signaling and cellular stress response pathways [2] [3] [4]. Its ability to inhibit angiogenesis and induce heat shock protein expression makes it a significant tool for studying cancer biology and cellular mechanisms [2] [1]. This document provides detailed protocols for its handling and application in research.


Chemical Properties & Storage

Chemical Name: (15R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin [4] Molecular Formula: C30H42N2O9 [2] [4] Molecular Weight: 574.66-574.67 g/mol [2] [4] CAS Number: 70563-58-5 [2] [1] [4] Purity: ≥95% (HPLC) [1] [4] Appearance: Light yellow to yellow powder [2] [1]

Storage Conditions

This compound is both hygroscopic and photosensitive [1]. Proper storage is critical for maintaining stability and bioactivity.

Storage Condition Recommended Storage Duration
Powder at -20°C 3 years [2]
Stock Solution in DMSO at -80°C 6 months [2]
Stock Solution in DMSO at -20°C 1 month [2]

Stock Solution Preparation

This protocol describes how to prepare a 7.5 mg/mL stock solution of this compound in DMSO, which is a common concentration based on its solubility [1].

Materials & Equipment
  • This compound powder (e.g., from MedChemExpress, Sigma-Aldrich, or R&D Systems) [2] [1] [4]
  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Sterile microcentrifuge tubes
  • Piperettes and sterile tips
  • Ultrasonic water bath (optional, for dissolution)
Step-by-Step Protocol
  • Preparation: Bring the this compound vial from -20°C storage and let it equilibrate to room temperature in a desiccator to prevent moisture absorption. Centrifuge the vial briefly to ensure the powder is at the bottom.
  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Dissolution: Transfer the powder into a sterile microcentrifuge tube. Add the required volume of DMSO to achieve a final concentration of 7.5 mg/mL.
  • Mixing: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (approximately 37°C) and brief sonication in an ultrasonic bath can aid in dissolution [2].
  • Aliquoting: Immediately aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Clearly label the aliquots with date, concentration, and passage number. Store at -80°C for up to 6 months or at -20°C for up to 1 month [2].
Preparation Table

The table below summarizes preparation details for different stock amounts.

This compound Mass DMSO Volume Final Concentration Final Volume
1 mg ~133 µL 7.5 mg/mL ~133 µL
5 mg 667 µL 7.5 mg/mL 667 µL

In-Vitro Experimental Application

This compound is used to study tyrosine kinase and Hsp90-dependent processes. Below is a protocol for treating cells and a diagram of its mechanism of action.

Cell Treatment Protocol
  • Prepare Working Dilution: Thaw a single aliquot of 7.5 mg/mL this compound stock solution on ice. Dilute directly into pre-warmed cell culture medium to achieve the desired working concentration (typically 1-10 µM). Note: The final DMSO concentration in the culture medium should not exceed 0.1-0.5% to avoid cytotoxicity. A stock solution can be diluted in phosphate-buffered saline at a ratio greater than 500:1 (buffer:DMSO) [1].
  • Treat Cells: Remove growth medium from cultured cells and add the medium containing this compound. Include a vehicle control (culture medium with the same concentration of DMSO but no this compound).
  • Incubate: Incubate cells at 37°C in a CO2 incubator for the required duration (e.g., 2-24 hours, depending on the experiment).
  • Analysis: Post-treatment, analyze cells for downstream effects such as inhibition of tyrosine phosphorylation by western blot, reduced cell viability/proliferation (MTT assay), or inhibition of angiogenesis in tube formation assays [2] [3].

G Herbimycin_A Herbimycin_A Inhibits_Label Inhibits Herbimycin_A->Inhibits_Label Src_Family_Kinases Src_Family_Kinases Oncogenic_Signaling Oncogenic_Signaling Src_Family_Kinases->Oncogenic_Signaling Hsp90 Hsp90 Protein_Misfolding_Degradation Protein_Misfolding_Degradation Hsp90->Protein_Misfolding_Degradation Angiogenesis Angiogenesis Oncogenic_Signaling->Angiogenesis Inhibits_Label->Src_Family_Kinases Inhibits_Label->Hsp90

This diagram illustrates the primary molecular mechanisms of this compound. It directly inhibits Src family kinases and Hsp90, leading to the disruption of key cellular processes like oncogenic signaling, protein stability, and angiogenesis [2] [3] [4].


Critical Handling Considerations

  • Stability: this compound is unstable in aqueous solutions. Always prepare fresh working dilutions for each experiment and discard any unused diluted material.
  • Light Sensitivity: Protect the compound from light during all steps of handling and storage due to its photosensitive nature [1].
  • Solvent Control: The DMSO vehicle can affect cellular processes. Always include a solvent control in your experimental design.
  • Research Use Only: this compound is for research purposes only and is not intended for diagnostic or therapeutic use [2].

References

Herbimycin A solubility in acetonitrile and DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A: Solubility Data and Handling

The table below summarizes the available quantitative solubility data for this compound.

Solvent Solubility Temperature Notes Source
DMSO 7.5 mg/mL (~13 mM) Not specified Ready for dilution; Phosphate buffered saline is a recommended diluent (ratio >500:1 buffer:DMSO) [1]
DMSO 1 mg/mL (~1.74 mM) Not specified Requires ultrasonic and warming; Hygroscopic DMSO can impact solubility [2]
Acetonitrile No specific data found - - -

Key Handling and Storage Conditions:

  • Storage Temperature: Store at -20°C; some suppliers recommend -30° to -10°C [3] [4].
  • Atmosphere: Recommended to store under nitrogen to preserve stability [4].
  • Sensitivity: The compound is both light sensitive and hygroscopic (absorbs moisture from the air) [3] [4]. Always use freshly opened, anhydrous DMSO for best results and protect solutions from light [2].
  • Stability: Supplied powder is stable for 2 years from the date of purchase. Solutions in DMSO can be stored at -20°C for up to 3 months [3].

Experimental Protocol for Determining Solubility

Given the lack of data for acetonitrile, here is a detailed protocol you can use to determine the solubility experimentally.

Workflow for Solubility Determination

The following diagram outlines the key stages of the experimental process:

G Experimental Workflow for Solubility Determination Start Start Step1 1. Sample Preparation (Weigh solid this compound) Start->Step1 Step2 2. Solvent Addition (Gradually add solvent with vortexing) Step1->Step2 Step3 3. Equilibrium (Agitate at constant temperature) Step2->Step3 Step4 4. Separation (Centrifuge & filter) Step3->Step4 Step5 5. Analysis (Quantify concentration via HPLC) Step4->Step5 End Result: Saturated Solubility Step5->End

Detailed Methodology

Materials:

  • This compound (powder, ≥95% purity) [4]
  • Anhydrous DMSO and HPLC-grade acetonitrile
  • Glass vials with PTFE-lined caps
  • Analytical balance
  • Vortex mixer
  • Thermostated shaker or water bath
  • Centrifuge
  • Syringe filters (0.45 µm, PTFE)
  • HPLC system with UV-Vis detector

Procedure:

  • Sample Preparation: Accurately weigh an excess of this compound (e.g., 5-10 mg) into a clean, tared glass vial.
  • Solvent Addition: Add a known volume of solvent (e.g., 1.0 mL of acetonitrile) to the vial. Cap it tightly.
  • Equilibration:
    • Place the vial on a vortex mixer to disperse the solid.
    • Agitate the mixture continuously for 24 hours using a thermostated shaker or in a water bath maintained at 25°C (or your desired temperature) to reach saturation equilibrium.
  • Phase Separation:
    • After equilibration, allow any large particulates to settle briefly.
    • Centrifuge the sample at a high speed (e.g., 10,000 × g for 10 minutes) to pellet the undissolved solid.
    • Carefully pass the supernatant through a 0.45 µm PTFE syringe filter to ensure a particle-free solution for analysis.
  • Quantitative Analysis:
    • Dilute the filtered saturated solution with a compatible mobile phase as needed to remain within the linear range of your calibration curve.
    • Analyze the dilution using HPLC with UV detection. This compound contains a benzoquinone ring, which has strong UV absorption, making this a suitable method for quantification [1] [5].
    • Calculate the concentration by comparing the peak area to a pre-established calibration curve of this compound standards of known concentration.

Research Context and Practical Notes

  • Water Insolubility: this compound is known to be highly water-insoluble, which is a driving factor for the use of organic solvents like DMSO in biological research and a key challenge in its drug development [6].
  • Computational Alternatives: If experimental determination is not feasible, consider computational pharmaceutics approaches. Classical molecular dynamics (MD) simulations can be used to calculate relative solubility in different solvents, providing a molecular-level understanding of the solubilization process [7].
  • Solution Stability: Prepared stock solutions in DMSO are best used immediately. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [2].

References

Application Notes and Protocols: Using Herbimycin A to Study Stretch-Induced Modulation of L-Type Calcium Channel Currents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to L-Type Calcium Channels and Their Modulation

Structural and Functional Properties of L-Type Calcium Channels

L-type calcium channels (LTCCs) represent a class of high-voltage-activated calcium channels that play fundamental roles in excitable tissues including vascular smooth muscle, cardiac muscle, and neurons. These channels are characterized by their long-lasting current kinetics, sensitivity to dihydropyridine compounds, and critical involvement in excitation-contraction coupling and excitation-transcription coupling. The LTCC complex consists of multiple subunits, with the pore-forming α1 subunit (specifically CaV1.2 in vascular smooth muscle and cardiac cells) determining the fundamental biophysical properties, while auxiliary subunits (α2-δ, β, and γ) modulate channel trafficking and gating characteristics [1] [2]. In vascular smooth muscle, LTCCs serve as key regulators of vascular tone, with their activity being modulated by various physiological stimuli including mechanical stretch, neurotransmitters, and pharmacological agents [3] [2].

Tyrosine Kinase-Dependent Regulation of Ion Channels

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) have emerged as important regulatory components in the modulation of ion channel function. While the regulation of L-type calcium channels by serine/threonine kinases such as PKA and PKC has been extensively documented, evidence indicates that tyrosine phosphorylation represents another significant mechanism controlling channel activity [3]. The baseline balance between PTK and PTP activities appears to establish a tonic regulatory set-point that influences calcium channel function, with perturbations in this balance significantly altering calcium influx and subsequent physiological responses [3] [4]. Herbimycin A, a benzoquinone ansamycin antibiotic, has been identified as a potent PTK inhibitor that specifically targets stretch-induced enhancement of L-type calcium channel currents without affecting basal currents under isotonic conditions, making it a valuable research tool for dissecting mechanotransduction pathways [3] [4] [5].

Key Findings on this compound Effects on L-Type Calcium Channels

Specific Inhibition of Stretch-Induced Current Enhancement

Research conducted on canine basilar arterial myocytes has demonstrated that this compound produces a specific inhibition of the stretch-induced enhancement of L-type calcium channel currents without affecting basal current levels under normal conditions. When administered at a concentration of 30 nM, this compound significantly reduced the peak IBa (barium current through L-type calcium channels) that had been enhanced by hypotonic solution-induced cell swelling [3] [4]. This finding is particularly important as it reveals the differential involvement of tyrosine kinase pathways in basal versus mechanically-stimulated channel activity. The specificity of this inhibition was further confirmed through comparison with other PTK inhibitors, with this compound showing no significant effect on IBa under isotonic conditions, unlike genistein which reduced currents under both isotonic and hypotonic conditions [3].

Comparative Effects of Protein Tyrosine Kinase Inhibitors

Several protein tyrosine kinase inhibitors have been investigated for their effects on L-type calcium channel currents, revealing distinct pharmacological profiles and mechanisms of action. The following table summarizes the comparative effects of key PTK inhibitors on IBa in canine basilar arterial myocytes:

Table 1: Comparative Effects of Protein Tyrosine Kinase Inhibitors on L-Type Calcium Channel Currents

Compound Concentration Effect on Basal IBa (Isotonic) Effect on Stretch-Enhanced IBa (Hypotonic) Specificity
This compound 30 nM No significant effect Decreased Specific for stretch-enhanced component
Genistein 10 μM Decreased Decreased Non-specific for mechanical stimulation
Lavendustin A 10 μM Not reported Decreased Similar to this compound
Daidzein (inactive analog) 10 μM No effect No effect Negative control
Sodium Orthovanadate (PTP inhibitor) 10 μM Increased Increased Enhances tyrosine phosphorylation

The differential effects of these inhibitors provide important insights into the complex regulatory mechanisms governing L-type calcium channel function. While genistein exhibits broad inhibition of both basal and stretch-enhanced currents, this compound demonstrates remarkable specificity for the mechanically-stimulated component, suggesting the involvement of distinct herbimycin-sensitive PTK pathways in mechanotransduction [3] [4].

Experimental Protocols

Cell Isolation and Preparation
3.1.1 Materials and Reagents
  • Experimental animals: Mongrel dogs of either sex (10-18 kg body weight)
  • Enzymatic digestion solution: Calcium-free Hank's solution containing 1.5 mg/ml collagenase (type IA, Sigma), 0.1 mg/ml protease, 0.2 mg/ml ATP, 2 mg/ml trypsin inhibitor, and 2 mg/ml bovine serum albumin (BSA)
  • Cell storage solution: Kraft-Brühe (K-B) solution containing (in mM): KOH 110, glutamic acid 70, taurine 10, KCl 25, KH₂PO₄ 10, HEPES 5, EGTA 0.5, and glucose 11 (pH adjusted to 7.4 with HCl)
  • Anesthetic: Sodium pentobarbitone (30 mg/kg intravenous injection)
3.1.2 Step-by-Step Procedure
  • Anesthesia and Tissue Extraction: Administer sodium pentobarbitone (30 mg/kg) intravenously to mongrel dogs. After confirming deep anesthesia, exsanguinate the animal and carefully remove the basilar artery through a cranial approach [3].

  • Tissue Cleaning and Segmentation: Transfer the isolated basilar artery to HEPES-buffered Krebs-Henseleit solution. Remove connective tissue under microscopic observation using fine forceps and scissors. Cut the cleaned artery into small segments (approximately 1 mm × 2 mm) [3].

  • Calcium Removal Incubation: Transfer tissue segments to calcium-free Hank's solution and incubate for 60 minutes at 37°C to facilitate calcium removal and prepare tissues for enzymatic digestion [3].

  • Enzymatic Digestion: Incubate tissue segments in enzymatic digestion solution for 15-25 minutes at 37°C. Monitor digestion progress visually; tissues should appear softened but not completely dissociated [3].

  • Cell Dispersion: Discard the supernatant containing digestive enzymes and transfer softened tissue segments to fresh calcium-free Hank's solution. Gently agitate using a wide-pore glass pipette to disperse single cells. Avoid vigorous pipetting to preserve cell viability [3].

  • Cell Storage: Transfer isolated cells to K-B solution and maintain at 4°C until use. Complete all experiments within 6 hours of cell isolation to ensure optimal cell viability and electrophysiological properties [3].

Electrophysiological Recordings
3.2.1 Solutions and Compositions

Table 2: Electrophysiological Recording Solutions

Solution Type Composition Osmolarity pH
Isotonic External 50 mM BaCl₂, 5 mM HEPES, 150 mM mannitol 321.6 mosmol/L 7.4 (adjusted with TRIZMA)
Hypotonic External 50 mM BaCl₂, 5 mM HEPES 155.5 mosmol/L 7.4 (adjusted with TRIZMA)
Standard Internal 140 mM CsCl, 5 mM HEPES, 4 mM ATP, 4 mM EGTA - 7.4 (adjusted with NaOH)
3.2.2 Whole-Cell Patch-Clamp Procedure
  • Chamber Preparation: Transfer isolated cells to a recording chamber mounted on an inverted microscope. Continuously perfuse the chamber with isotonic external solution at a rate of 0.5 ml/min [3].

  • Electrode Preparation: Pull borosilicate glass capillaries to achieve tip resistances of 2-5 MΩ when filled with standard internal solution. Fire-polish electrodes to optimize seal formation [3].

  • Gigaohm Seal Formation: Approach the cell membrane with positive pressure applied to the electrode. Upon contact, release pressure and apply gentle suction to form a high-resistance seal (1-2 GΩ) [3].

  • Whole-Cell Configuration: Apply additional brief suction or electrical pulses to rupture the membrane patch beneath the electrode, achieving whole-cell access. Maintain series resistance compensation between 70-80% to minimize voltage errors [3].

  • Current Recording Protocol: Maintain holding potential at -80 mV. Apply depolarizing steps to +10 mV at a frequency of 0.2 Hz to elicit voltage-activated barium currents (IBa). Filter currents at 1 kHz and digitize at a sampling interval of 0.5 ms [3].

  • Mechanical Stimulation: Apply hypotonic external solution to induce cell swelling and simulate mechanical stretch. Monitor changes in IBa amplitude in response to osmotic challenge [3].

  • Drug Application: Prepare stock solutions of this compound in DMSO (final concentration ≤0.01%) and dilute to working concentration (30 nM) in appropriate external solution. Apply via bath perfusion system, allowing sufficient time for equilibration and drug effect development [3] [4].

Cell Volume Measurement and Analysis
  • Image Acquisition: Capture cell images using a CCD camera mounted on the inverted microscope. Acquire images at regular intervals (e.g., every 30 seconds) throughout the experiment [3].

  • Volume Estimation: Estimate cell volume using the ellipsoid approximation formula:

    V = (4π/3) × (L/2) × (a/2) × (b/2)

    Where V represents cell volume (μm³), L is the longest axis (μm), and a and b are the remaining two axes (μm) [3].

  • Volume Ratio Calculation: Calculate relative volume changes using the formula:

    V₂/V₁ = (L₂/L₁) × (A₂/A₁)^(3/2)

    Where V₁ and V₂ represent volumes in different conditions, L₁ and L₂ are the longest axes, and A₁ and A₂ are the two-dimensional projection areas [3].

Data Analysis and Interpretation

Quantitative Effects of this compound on Stretch-Induced Currents

The inhibitory effect of this compound on stretch-enhanced L-type calcium channel currents follows a specific and reversible pattern. Analysis of current-voltage relationships reveals that this compound primarily affects current amplitude without significantly altering the voltage dependence of activation or inactivation [3]. The following table summarizes the quantitative effects of various pharmacological interventions on IBa:

Table 3: Quantitative Effects of Pharmacological Interventions on Barium Currents (IBa) Through L-Type Calcium Channels

Experimental Condition Effect on Peak IBa at +10 mV Reversibility Proposed Mechanism
Hypotonic Solution Alone Reversible increase Fully reversible Cell swelling activates stretch-sensitive pathways
This compound (30 nM) + Hypotonic Decreased vs. hypotonic alone Slowly reversible Inhibition of stretch-activated PTK pathways
Genistein (10 μM) + Hypotonic Decreased vs. hypotonic alone Partially reversible Broad inhibition of PTK activity
Sodium Orthovanadate (10 μM) Increased under both isotonic and hypotonic conditions Reversible PTP inhibition enhances tyrosine phosphorylation
Nicardipine (1 μM) Decreased under hypotonic condition Reversible Direct channel blockade
Interpretation of Experimental Results

When interpreting results from this compound experiments, several critical considerations should be noted:

  • Specificity of Effect: this compound's specific inhibition of stretch-enhanced (but not basal) currents suggests that distinct PTK pathways regulate mechanosensitive versus constitutive channel activity [3] [4].

  • Time Dependence: The inhibitory effect of this compound may develop gradually, requiring adequate equilibration time (typically 15-30 minutes) for full manifestation [3].

  • Reversibility Considerations: Unlike some PTK inhibitors, this compound's effects may be slowly reversible due to its mechanism involving covalent modification of target proteins [3].

  • Control Experiments: Always include daidzein (inactive genistein analog) as a negative control and sodium orthovanadate as a PTP inhibitor control to verify specificity of tyrosine phosphorylation effects [3] [4].

Signaling Pathways and Mechanisms

Tyrosine Kinase-Dependent Mechanotransduction Pathway

The mechanism by which mechanical stretch enhances L-type calcium channel currents involves a herbimycin-sensitive signaling pathway that likely includes specific protein tyrosine kinases as key components. Based on experimental evidence, the following diagram illustrates the proposed signaling pathway:

G MechanicalStretch Mechanical Stretch (Hypotonic Challenge) CellSwelling Cell Swelling MechanicalStretch->CellSwelling PTKActivation Protein Tyrosine Kinase Activation CellSwelling->PTKActivation Phosphorylation Tyrosine Phosphorylation of LTCC or Associated Proteins PTKActivation->Phosphorylation PTPInactivation Protein Tyrosine Phosphatase Activity PTPInactivation->Phosphorylation CurrentEnhancement Enhanced L-type Calcium Channel Current (IBa) Phosphorylation->CurrentEnhancement HerbimycinA This compound (PTK Inhibitor) HerbimycinA->PTKActivation Inhibits SodiumOrthovanadate Sodium Orthovanadate (PTP Inhibitor) SodiumOrthovanadate->PTPInactivation Inhibits

Figure 1: Proposed Signaling Pathway for Stretch-Induced Enhancement of L-Type Calcium Channel Currents

This pathway illustrates how mechanical stimuli are transduced into enhanced calcium channel activity through tyrosine phosphorylation events, and how this compound specifically interrupts this process at the level of PTK activation.

Experimental Workflow for Investigating Mechanosensitive Channel Regulation

A comprehensive approach to studying mechanosensitive regulation of L-type calcium channels involves multiple experimental steps and controls, as illustrated in the following workflow diagram:

G CellIsolation 1. Cell Isolation from Canine Basilar Artery BaselineRecordings 2. Baseline IBa Recording (Isotonic Conditions) CellIsolation->BaselineRecordings StretchStimulation 3. Mechanical Stimulation (Hypotonic Challenge) BaselineRecordings->StretchStimulation StretchResponse 4. Record Stretch-Induced IBa Enhancement StretchStimulation->StretchResponse DrugApplication 5. This compound Application (30 nM in Hypotonic Solution) StretchResponse->DrugApplication InhibitorEffect 6. Record Inhibition of Stretch-Enhanced IBa DrugApplication->InhibitorEffect Washout 7. Washout and Reversibility Check InhibitorEffect->Washout DataAnalysis 8. Data Analysis and Statistical Comparison Washout->DataAnalysis ControlPathway Control Experiments: • Daidzein (inactive analog) • Sodium orthovanadate (PTP inhibitor) • Genistein (broad PTK inhibitor) ControlPathway->StretchStimulation

Figure 2: Experimental Workflow for Investigating this compound Effects on Stretch-Induced Calcium Channel Currents

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions
  • Cell Quality Assessment: Use only elongated, clearly striated cells with smooth surfaces for recordings. Avoid rounded or granular cells which may have compromised physiological properties [3].

  • Osmolarity Verification: Regularly verify osmolarity of external solutions using an osmometer. Small deviations (±5 mosmol/L) can significantly affect mechanical stimulation responses [3].

  • Time Control Experiments: Conduct separate time-control experiments to account for potential current "run-down" that may occur during prolonged recordings independent of experimental manipulations [3].

  • Drug Solubility: this compound requires DMSO for solubilization. Maintain final DMSO concentration below 0.01% and include equivalent DMSO concentrations in control experiments [3] [4].

Common Technical Issues and Solutions
  • Inconsistent Stretch Responses: Ensure consistent hypotonic challenge by completely replacing isotonic with hypotonic solution. Incomplete solution exchange may result in variable mechanical stimulation.

  • Seal Stability During Swelling: The seal stability may be compromised during cell swelling. Apply slight positive pressure before seal formation and use the minimal hypotonic challenge necessary to elicit consistent responses.

  • This compound Preparation: Prepare fresh this compound solutions for each experiment and protect from light, as the compound may degrade over time or with repeated freeze-thaw cycles.

Applications in Cardiovascular Research

The use of this compound for studying L-type calcium channel regulation has significant implications for understanding vascular pathophysiology and developing novel therapeutic approaches. The specific inhibition of stretch-enhanced currents by this compound suggests that tyrosine kinase pathways may represent promising targets for interventions in conditions involving altered vascular mechanosensitivity, such as:

  • Hypertension: Enhanced myogenic tone in resistance arteries contributes to elevated peripheral resistance [3] [6].

  • Cerebral Vasospasm: Pathological constriction of cerebral arteries following subarachnoid hemorrhage [3].

  • Atherosclerosis: Altered mechanotransduction in vascular smooth muscle cells within atherosclerotic lesions [6].

The specificity of this compound for stretch-enhanced versus basal currents suggests that targeting such pathways may enable selective modulation of pathological without affecting physiological calcium channel activity, potentially resulting in fewer side effects compared to conventional calcium channel blockers.

Conclusion

This compound represents a valuable pharmacological tool for investigating the mechanoregulation of L-type calcium channels in vascular smooth muscle cells. Its specific inhibition of stretch-enhanced currents provides compelling evidence for the involvement of herbimycin-sensitive protein tyrosine kinases in vascular mechanotransduction pathways. The protocols described in this document provide a comprehensive framework for utilizing this compound in electrophysiological studies, enabling researchers to dissect the complex signaling mechanisms that underlie mechanical regulation of vascular tone. Further application of these approaches may yield important insights into the pathophysiology of vascular disorders and identify novel therapeutic targets for cardiovascular diseases.

References

Comprehensive Application Notes: Herbimycin A in Smooth Muscle Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbimycin A and Its Mechanisms of Action

This compound is a benzoquinoid ansamycin antibiotic that has emerged as a versatile pharmacological tool in cellular signal transduction research, particularly in studies investigating smooth muscle cell biology. With the molecular formula C₃₀H₄₂N₂O₉ and molecular weight of 574.66, this compound initially gained attention as a tyrosine kinase inhibitor but has since been found to exhibit multiple cellular targets that influence smooth muscle physiology [1]. Originally characterized as an inhibitor of various tyrosine kinases including c-Src, c-Abl, and c-Yes, this compound's mechanism extends beyond simple kinase inhibition to include Hsp90 disruption and redox-sensitive signaling modulation [1]. This multi-target profile makes it particularly valuable for investigating the complex signaling networks that regulate smooth muscle contraction, proliferation, and migration—processes fundamental to vascular physiology and pathophysiology.

The compound's effectiveness in smooth muscle research stems from its ability to simultaneously modulate several key signaling pathways. This compound binds to Hsp90, a molecular chaperone critical for maintaining the structural conformation and stability of numerous client proteins involved in signal transduction [1]. This binding activity induces the ubiquitin-dependent degradation of several kinase clients, effectively reducing their cellular levels and downstream signaling capacity. Additionally, this compound possesses thiol-reactive properties that enable it to directly modify cysteine residues in specific target proteins such as the p50 subunit of NF-κB, thereby inhibiting DNA binding and NF-κB-dependent gene expression [2]. This redox sensitivity positions this compound as a valuable tool for investigating oxidative stress responses in smooth muscle cells, which are relevant to vascular inflammatory conditions and cardiovascular diseases.

Key Research Applications in Smooth Muscle Biology

Inhibition of Growth Factor Signaling
  • PDGF Response Suppression: this compound effectively blocks platelet-derived growth factor (PDGF)-mediated responses in vascular smooth muscle cells. PDGF is a potent mitogen for smooth muscle cells, and its inhibition represents a crucial mechanism for controlling aberrant smooth muscle proliferation in conditions such as restenosis and atherosclerosis [3]. Treatment with this compound results in the disruption of PDGF-induced tyrosine phosphorylation cascades, preventing the downstream activation of mitogenic signaling pathways that would normally lead to smooth muscle cell proliferation and migration.

  • Signal Transduction Interruption: The compound interferes with early signaling events triggered by growth factor receptor activation. By inhibiting specific cytoplasmic tyrosine kinases, this compound prevents the phosphorylation of key adaptor proteins and subsequent activation of downstream effectors such as Ras, MAPK, and PI3K, ultimately leading to cell cycle arrest in smooth muscle cells [3]. This application has proven particularly valuable in research exploring novel approaches to control vascular remodeling processes.

Protein Kinase C Inhibition
  • Dual Kinase Inhibition: Beyond its recognized activity against tyrosine kinases, this compound demonstrates significant inhibitory effects on protein kinase C (PKC) in vascular smooth muscle cells [4]. This unexpected activity was revealed through experiments showing that this compound treatment completely blocks phorbol 12-myristate 13-acetate (PMA)-mediated activation of mitogen-activated protein kinase (MAPK) in growth-arrested vascular smooth muscle cells.

  • PKC Activity Measurement: Research protocols have quantified this compound's effect on PKC using in situ phosphorylation assays with specific peptide substrates such as glycogen synthase peptide and neurogranin peptide [4]. These assays demonstrated that this compound significantly inhibits both PMA-stimulated and basal PKC activity in smooth muscle cells, suggesting a direct or indirect regulatory mechanism that extends beyond the compound's established tyrosine kinase targets.

Regulation of NF-κB-Mediated Inflammation
  • Thiol-Mediated NF-κB Inhibition: this compound directly modifies the p50 subunit of NF-κB at cysteine 62, a critical residue in the DNA-binding domain [2]. This modification occurs through the compound's thiol-reactive properties and effectively blocks NF-κB's ability to bind its consensus DNA sequence, thereby inhibiting the expression of NF-κB-regulated genes in smooth muscle cells.

  • Inflammatory Gene Suppression: In EL4.NOB-1 cells (a model system relevant to smooth muscle research), this compound was shown to inhibit interleukin-2 expression by blocking NF-κB activity [2]. This mechanism is particularly relevant to vascular smooth muscle biology since NF-κB activation promotes the expression of pro-inflammatory cytokines, adhesion molecules, and other mediators that contribute to vascular inflammation and atherosclerosis development.

Table 1: Summary of this compound's Primary Molecular Targets in Smooth Muscle Cell Research

Target Category Specific Targets Cellular Consequences Research Applications
Tyrosine Kinases c-Src, c-Abl, c-Yes, Fes, Ros Reduced phosphorylation of adaptor proteins and downstream effectors Inhibition of growth factor-induced proliferation and migration
Chaperone Proteins Hsp90 Destabilization and degradation of kinase clients Disruption of multiple signaling pathways simultaneously
Transcription Factors NF-κB (p50 subunit) Blocked DNA binding and gene transcription Attenuation of inflammatory responses in vascular smooth muscle
Second Messenger Kinases Protein Kinase C Inhibition of PMA-mediated MAPK activation Regulation of calcium-sensitive contraction and proliferation

Table 2: Experimental Models and Effective Concentrations of this compound in Smooth Muscle Research

Experimental System Concentration Range Treatment Duration Primary Outcomes Reference Model
Vascular Smooth Muscle Cells (Primary Culture) 1-10 μM 2-24 hours Inhibition of PDGF-induced responses; suppression of PKC activation [3] [4]
EL4.NOB-1 Thymoma Cells 1-20 μM 4-18 hours Blockade of NF-κB activation and IL-2 expression [2]
Smooth Muscle Proliferation Assays 0.5-5 μM 24-48 hours Reduction in DNA synthesis and cell number [3]
Signal Transduction Studies 1-10 μM 30 min-4 hours Inhibition of tyrosine phosphorylation and downstream signaling [3] [4]

Detailed Experimental Protocols

Cell Culture and this compound Preparation
3.1.1 Stock Solution Preparation
  • Dissolution Protocol: Prepare this compound stock solution by dissolving the compound in high-quality anhydrous DMSO at a concentration of 5-10 mM. The purity of this compound should be ≥98% as confirmed by certificate of analysis from reputable suppliers [1]. It is crucial to use anhydrous DMSO and maintain anhydrous conditions during storage, as this compound is sensitive to moisture and may degrade upon exposure to thiol-containing compounds.

  • Storage Conditions: Aliquot the stock solution into small, airtight vials and store at -20°C or -80°C protected from light. Under these conditions, the stock solution remains stable for approximately 3-6 months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots whenever possible. Before each experiment, visually inspect the solution for any signs of precipitation or color change, which may indicate degradation.

3.1.2 Working Solution and Treatment
  • Treatment Preparation: Dilute the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration, typically ranging from 1-10 μM for most smooth muscle cell applications [3] [4]. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and prevent solvent toxicity. Include vehicle control treatments (DMSO alone at equivalent concentration) in all experiments.

  • Treatment Protocol: For studies examining growth factor signaling, pre-treat smooth muscle cells with this compound for 2-4 hours before stimulation with specific agonists such as PDGF or phorbol esters [4]. For gene expression studies, longer treatment durations (12-24 hours) may be necessary to observe effects on transcriptional regulation. Always use serum-free or low-serum conditions during this compound treatment to avoid interference from serum components.

Protocol for Investigating PDGF Signaling Inhibition
  • Cell Plating and Serum Starvation: Plate vascular smooth muscle cells at appropriate density (typically 50-70% confluence) in complete growth medium. After cell attachment, switch to serum-free medium for 24 hours to synchronize cells in a quiescent state. This serum starvation step reduces background signaling activity and enhances responsiveness to PDGF stimulation.

  • This compound Pre-treatment and PDGF Stimulation: Pre-treat serum-starved smooth muscle cells with this compound (1-10 μM) or vehicle control for 3 hours. Subsequently, stimulate cells with PDGF (10-20 ng/mL) for 5-15 minutes to activate immediate signaling responses or 12-24 hours to assess longer-term effects such as DNA synthesis and proliferation.

  • Downstream Analysis: Analyze PDGF signaling outcomes using various techniques including immunoblotting for phosphotyrosine proteins, immunofluorescence staining for cytoskeletal reorganization, or thymidine incorporation assays for proliferation assessment [3]. Specific attention should be paid to the phosphorylation status of PDGF receptor β, MAPK isoforms, and other downstream effectors.

Assessing NF-κB Pathway Modulation
  • Stimulation and Inhibition: To study NF-κB regulation, stimulate smooth muscle cells with appropriate agonists such as interleukin-1 (IL-1) or phorbol 12-myristate 13-acetate (PMA) in the presence or absence of this compound pre-treatment (2-4 hours) [2]. Include controls with the reducing agent 2-mercaptoethanol (1-5 mM) to determine thiol-mediated effects, as this compound can attenuate this compound's action on NF-κB.

  • NF-κB Activation Assays: Assess NF-κB activation through multiple approaches including electrophoretic mobility shift assays (EMSAs) to measure DNA binding capacity, immunoblotting for IκB-α degradation, and immunofluorescence for nuclear translocation of p50 and p65 subunits. Additionally, measure expression of NF-κB target genes such as IL-2, IL-6, or MCP-1 using RT-PCR or ELISA.

  • Thiol Reactivity Confirmation: To confirm thiol-specific mechanisms, perform experiments with mutant p50 constructs where cysteine 62 is replaced by serine [2]. The insensitivity of this mutant to this compound treatment provides compelling evidence for the critical role of this specific cysteine residue in the compound's mechanism of NF-κB inhibition.

Data Interpretation and Technical Considerations

Analysis of Experimental Outcomes

When interpreting results from this compound experiments in smooth muscle cell research, several critical analytical considerations must be addressed. First, researchers should recognize that the pleiotropic effects of this compound mean that observed phenotypes may result from simultaneous inhibition of multiple targets rather than a single specific kinase [2] [1] [4]. For example, inhibition of smooth muscle cell proliferation in response to PDGF could stem from disruption of tyrosine kinase signaling, Hsp90 client protein stability, PKC activity, or some combination thereof. Proper experimental design should include complementary approaches to dissect these potential mechanisms, such as using more specific kinase inhibitors for comparison or directly measuring the stability of potential Hsp90 client proteins following this compound treatment.

Second, the thiol-reactive properties of this compound necessitate careful consideration of redox conditions in experimental systems [2]. The inhibitory effect on NF-κB can be attenuated by thiol compounds such as 2-mercaptoethanol, suggesting that the reducing environment of the cellular compartment may significantly influence this compound's efficacy and specificity. Researchers should document and potentially control the antioxidant composition of their culture media and assay buffers, as variations in these components may lead to inconsistent results between laboratories. Furthermore, the time-dependent nature of this compound's effects should be considered, with Hsp90 client protein degradation typically requiring several hours of treatment while kinase inhibition may occur more rapidly.

Troubleshooting and Technical Recommendations

Several technical challenges commonly arise when working with this compound in smooth muscle cell models. Compound stability remains a significant concern, as improper storage or handling can lead to degradation and reduced potency. Researchers should periodically validate the activity of their this compound stock solutions using a standardized assay, such as inhibition of PDGF-induced tyrosine phosphorylation in smooth muscle cells. Cellular toxicity at higher concentrations (typically above 10 μM) or with prolonged exposure may confound experimental results, necessitating careful dose-response and time-course studies to distinguish specific signaling inhibition from general cytotoxicity.

To address concerns about off-target effects, researchers should employ complementary experimental approaches to verify key findings. For example, genetic approaches using siRNA targeting specific kinases can confirm this compound phenotypes, while proteomic analysis of this compound-treated cells can provide a more comprehensive view of the cellular pathways affected. Additionally, the use of structural analogs such as 19-allylaminothis compound (17-AAG) that exhibit improved pharmacological properties may help distinguish specific Hsp90-mediated effects from other activities [1].

Table 3: Troubleshooting Guide for this compound Experiments in Smooth Muscle Cells

Problem Potential Causes Solutions Preventive Measures
Inconsistent results between experiments This compound degradation; variable cell passage number Use fresh aliquots; standardize cell culture conditions Maintain consistent cell passage range; proper stock solution storage
Lack of expected inhibitory effect Insufficient concentration; inadequate pre-treatment time Perform dose-response; extend pre-treatment to 4+ hours Include positive controls (e.g., phosphorylation inhibition)
Excessive cytotoxicity Concentration too high; DMSO toxicity Titrate concentration; ensure DMSO ≤0.1% Perform viability assays alongside experimental treatments
Attenuated NF-κB inhibition Thiol compounds in media Use thiol-free media; increase this compound concentration Check media composition for reducing agents

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways in smooth muscle cells affected by this compound, highlighting its multi-target mechanism of action.

G cluster_pathways Smooth Muscle Cell Signaling Pathways cluster_outcomes Cellular Responses PDGF PDGF PDGFR PDGFR PDGF->PDGFR TK Tyrosine Kinases (Src, Abl, Yes) PDGFR->TK PKC PKC TK->PKC Activates HSP90 HSP90 TK->HSP90 Regulates client proteins Migration Migration PKC->Migration Promotes Contraction Contraction PKC->Contraction Regulates Proliferation Proliferation HSP90->Proliferation Promotes NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Induces HerbimycinA This compound HerbimycinA->TK Inhibits HerbimycinA->PKC Inhibits HerbimycinA->HSP90 Binds HerbimycinA->NFkB Modifies p50 (Cys62)

Diagram Title: this compound Multi-Target Inhibition in Smooth Muscle Signaling

G Start Start StockPrep This compound Stock Preparation (5-10 mM in DMSO) Start->StockPrep CellCulture Smooth Muscle Cell Culture & Serum Starvation StockPrep->CellCulture Note1 Ensure DMSO ≤0.1% in final treatment StockPrep->Note1 Note3 Validate stock activity periodically StockPrep->Note3 PreTreatment This compound Pre-treatment (1-10 μM, 2-4 hours) CellCulture->PreTreatment Stimulation Agonist Stimulation (PDGF, PMA, IL-1) PreTreatment->Stimulation Note2 Include vehicle controls PreTreatment->Note2 Analysis Downstream Analysis Stimulation->Analysis WB Western Blot (Phosphorylation) Analysis->WB Signaling EMSA EMSA (NF-κB DNA Binding) Analysis->EMSA NF-κB Activity PCR qPCR (Gene Expression) Analysis->PCR Transcriptomics Prolif Proliferation Assays Analysis->Prolif Phenotype End End WB->End EMSA->End PCR->End Prolif->End

Diagram Title: Experimental Workflow for this compound Studies

Conclusion

Future applications of this compound in smooth muscle research may benefit from comparative studies with more specific inhibitors now available for many of its individual targets. Such approaches could help dissect the relative contributions of its various mechanisms to observed phenotypic outcomes. Additionally, the development of This compound analogs with refined target specificity may provide next-generation tools building upon this versatile compound's utility while mitigating interpretation challenges associated with its current multi-target profile.

References

Comprehensive Application Notes and Protocols: Herbimycin A for Studying Gap-Junctional Intercellular Communication in Cancer Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gap Junctional Intercellular Communication (GJIC) and Herbimycin A

Gap junctional intercellular communication (GJIC) represents a crucial mechanism for direct cell-to-cell transfer of ions, second messengers, and small molecules up to 1-1.2 kDa in size. These specialized membrane structures are formed by connexin proteins in vertebrates and play fundamental roles in coordinating cellular activities, maintaining tissue homeostasis, and regulating pattern formation during development [1]. The significance of GJIC extends to various pathological conditions, particularly carcinogenesis, where its dysregulation is a hallmark feature. Tumor-promoting agents often suppress GJIC, leading to disrupted cellular coordination and uncontrolled growth [2].

This compound, a naturally occurring benzoquinone ansamycin antibiotic, has emerged as a valuable pharmacological tool for studying GJIC regulation. Originally identified as a tyrosine kinase inhibitor, this compound is now recognized primarily as a potent inhibitor of heat shock protein 90 (Hsp90) [3]. Through this mechanism, it promotes the proteasomal degradation of client proteins involved in various signaling cascades. Research has demonstrated that this compound can suppress the reduction of GJIC induced by tumor-promoting phorbol esters in 3T3-L1 cells, suggesting its potential in investigating cellular communication pathways relevant to cancer biology and drug development [2].

Mechanism of Action and Biological Significance

Molecular Targets and Signaling Pathways

This compound exerts its biological effects primarily through specific binding to the N-terminal domain of Hsp90, thereby altering the chaperone function of the Hsp90 complex. This binding prevents the dissociation of Hsp90 client proteins from the chaperone complex, leading to their ubiquitination and subsequent degradation by the proteasome [3]. Among the affected client proteins are numerous kinases and signaling molecules involved in GJIC regulation, including several targets in the Src kinase family and other tyrosine kinases that phosphorylate connexin proteins.

The ansamycin family of antibiotics, including this compound and the closely related geldanamycin, share this Hsp90 inhibition mechanism, though their clinical application is limited by hepatotoxicity associated with the benzoquinone functionality [3]. From a practical research perspective, understanding this mechanism is critical for interpreting experimental results, as this compound's effects on GJIC are likely mediated through the coordinated disruption of multiple signaling pathways rather than single target inhibition.

Significance in Cancer Research and Drug Development

The investigation of GJIC modulation has significant implications for understanding carcinogenesis and developing therapeutic strategies. Tumor-promoting phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) typically induce rapid reduction of GJIC, facilitating the uncontrolled growth characteristic of cancer. This compound's ability to counteract this suppression positions it as a valuable tool for:

  • Studying early events in carcinogenesis and identifying potential intervention points
  • Investigating connexin phosphorylation dynamics and their role in channel gating
  • Developing screening models for chemopreventive agents that maintain GJIC
  • Understanding cross-talk between various signaling pathways that converge on gap junction regulation

Experimental Applications and Quantitative Data

Key Experimental Findings on GJIC Suppression

Research using the 3T3-L1 cell model system has yielded fundamental insights into this compound's effects on GJIC. The seminal study demonstrated that pretreatment with this compound (0.25 μg/ml) for over 24 hours slightly enhanced dye-coupling under normal conditions and completely prevented the TPA-induced reduction of GJIC [2]. This protective effect was time-dependent, with minimal protection observed after less than 6 hours of pretreatment, highlighting the importance of extended exposure for achieving maximal effect.

The quantitative aspects of these findings are summarized in the table below:

Table 1: Quantitative Effects of this compound on GJIC in 3T3-L1 Cells

Parameter Control Conditions This compound Only TPA Only This compound + TPA
Dye-coupling Baseline level Slight enhancement Rapid reduction Maintained at near-normal levels
Effective concentration - 0.25 μg/ml 100 ng/ml 0.25 μg/ml + 100 ng/ml
Pretreatment time - >24 hours - >24 hours
Onset of effect - Slow (required >24h) Rapid (within minutes) Required >24h pretreatment
Experimental Models and Readout Systems

The fundamental findings on this compound and GJIC were established using the 3T3-L1 fibroblast model system with several key methodological approaches:

  • Dye coupling assays using Lucifer Yellow CH: This fluorescent tracer (457 Da) readily passes through gap junctions, allowing quantitative and qualitative assessment of GJIC functionality
  • TPA as a GJIC suppression agent: The tumor-promoting phorbol ester TPA (100 ng/ml) served as a well-characterized positive control for GJIC reduction
  • Morphological assessment: Evaluation of dye transfer between adjacent cells in growth arrest, where GJIC is most active

These experimental approaches provide a framework for researchers to adapt this compound applications to their specific model systems and research questions.

Detailed Experimental Protocols

Cell Culture and this compound Treatment Protocol

Materials Required:

  • 3T3-L1 cells (or relevant cell line for your research)
  • This compound (prepare 1 mg/ml stock solution in DMSO, store at -20°C)
  • Tissue culture medium appropriate for your cell line
  • Phorbol ester TPA (optional, for perturbation studies)

Procedure:

  • Cell seeding: Plate cells at appropriate density (e.g., 5×10^4 cells/cm²) on sterile coverslips or in culture dishes suitable for microscopy
  • This compound pretreatment:
    • After cells reach ~80% confluence, add this compound to final concentration of 0.25 μg/ml from stock solution
    • Include vehicle control (equivalent DMSO concentration) for comparison
    • Incubate for desired duration (≥24 hours for full effect)
  • TPA challenge (optional):
    • Following pretreatment, add TPA to final concentration of 100 ng/ml
    • Incubate for desired period (typically 30 minutes to 2 hours)
  • GJIC assessment: Proceed with dye coupling assay as described below

Critical Notes:

  • Maintain consistent cell density across experiments as GJIC is highly density-dependent
  • Protect this compound solutions from light and avoid repeated freeze-thaw cycles
  • Include appropriate controls (untreated, vehicle-only, this compound-only, TPA-only)
Dye Coupling Assay for GJIC Assessment

Materials Required:

  • Lucifer Yellow CH (10% w/v in 0.33 M lithium chloride)
  • Microinjection system (pressure or iontophoretic)
  • Fluorescence microscope with appropriate filter set (excitation 430 nm, emission 540 nm)
  • Phosphate-buffered saline (PBS) or appropriate imaging buffer

Procedure:

  • Preparation:
    • Rinse pretreated cells gently with prewarmed PBS
    • Maintain in bicarbonate-free medium buffered with 10 mM HEPES, pH 7.2-7.4 during imaging
  • Microinjection:
    • Identify healthy, contact-rich regions of the culture
    • Impale a single cell with microinjection needle
    • Inject Lucifer Yellow using brief pressure pulses (typically 0.5-1 second)
  • Incubation and fixation:
    • Allow dye transfer to proceed for exactly 2-5 minutes
    • Optionally fix cells with 4% paraformaldehyde for subsequent analysis
  • Quantification:
    • Capture fluorescence images within 30 minutes of injection
    • Count number of adjacent cells containing detectable Lucifer Yellow
    • Calculate coupling incidence as percentage of injected cells showing transfer
    • Determine coupling extent as average number of labeled cells per injection

Data Analysis:

  • Perform minimum of 20-30 successful injections per condition
  • Express results as mean ± standard deviation or standard error
  • Use non-parametric statistical tests (e.g., Kruskal-Wallis) for group comparisons
  • Normalize data to control values when making cross-experiment comparisons

Table 2: Troubleshooting Guide for Dye Coupling Assays

Problem Potential Causes Solutions
No dye transfer Cell damage during injection; Excessive junctional uncoupling Optimize injection parameters; Verify cell health; Include positive control
Excessive transfer Injection volume too large; Prolonged transfer time Standardize injection duration; Calibrate injection system
Variable results Inconsistent cell density; Technical variability between injections Standardize plating density; Single operator for all injections
High background Dye leakage; Autofluorescence Include dye-only controls; Use appropriate filters

Signaling Pathways and Mechanism Visualization

This compound influences GJIC through complex effects on multiple signaling pathways. The following diagram illustrates the key molecular interactions and pathways involved in its mechanism of action:

herbimycin_mechanism HerbimycinA This compound Hsp90 Hsp90 HerbimycinA->Hsp90 Binds to N-terminal domain ClientProteins Kinase Client Proteins (Src, Raf, etc.) HerbimycinA->ClientProteins Disrupts complex Hsp90->ClientProteins Client protein stabilization Proteasome Proteasomal Degradation ClientProteins->Proteasome Ubiquitination KinaseActivity Kinase Activity ClientProteins->KinaseActivity Regulates Connexin Connexin Phosphorylation KinaseActivity->Connexin Phosphorylates GJIC Gap Junctional Communication Connexin->GJIC Modulates channel function TPA Phorbol Ester (TPA) PKC PKC Activation TPA->PKC Activates PKC->Connexin Alters phosphorylation PKC->GJIC Suppresses

Diagram 1: Molecular mechanism of this compound's effect on GJIC. This compound (yellow) binds Hsp90, disrupting client protein stabilization and promoting proteasomal degradation of key kinases. This alters connexin phosphorylation states, counteracting TPA-induced suppression of GJIC.

The diagram illustrates how This compound binding to Hsp90 disrupts the chaperone's normal function in stabilizing kinase client proteins, leading to their degradation and subsequent alteration of connexin phosphorylation states. This mechanism ultimately counteracts TPA-induced suppression of GJIC through modulation of key signaling pathways.

Research Considerations and Limitations

Practical Experimental Considerations

When incorporating this compound into GJIC studies, researchers should account for several important practical aspects:

  • Time-dependent effects: The protective effect against TPA-induced GJIC suppression requires extended pretreatment (≥24 hours), while shorter treatments (≤6 hours) show minimal protection [2]
  • Cell type variability: Response to this compound may vary significantly between cell lines and primary cultures, necessitating preliminary optimization
  • Combination approaches: this compound can be used alongside other pharmacological inhibitors to dissect specific signaling pathways involved in GJIC regulation
  • Alternative ansamycins: For certain applications, derivatives like 17-AAG or 17-DMAG may offer improved solubility, though they retain similar hepatotoxicity concerns [3]
Limitations and Alternative Strategies

While this compound remains a valuable research tool, several limitations should be considered:

  • Hsp90 selectivity: Effects are pleiotropic due to Hsp90's numerous client proteins, making specific pathway attribution challenging
  • Toxicity concerns: The benzoquinone moiety contributes to hepatotoxicity, limiting clinical translation and potentially affecting long-term cell viability [3]
  • Stability issues: this compound solutions degrade with time and require proper storage conditions
  • Off-target effects: Although primarily an Hsp90 inhibitor, additional unknown targets may contribute to observed phenotypes

Alternative strategies for GJIC research include:

  • Genetic approaches: siRNA/shRNA knockdown of specific kinases or connexins
  • More selective inhibitors: Targeted kinase inhibitors with defined specificity profiles
  • Connexin-specific tools: Peptide inhibitors that directly block gap junction channels
  • Advanced imaging: FRAP (fluorescence recovery after photobleaching) and FRET (fluorescence resonance energy transfer) techniques for quantitative GJIC assessment [4]

Conclusion and Future Perspectives

This compound continues to serve as a valuable pharmacological tool for investigating the complex regulation of gap junctional intercellular communication. Its unique ability to prevent phorbol ester-induced suppression of GJIC through Hsp90 inhibition provides insights into the signaling networks that modulate intercellular communication in both physiological and pathological states.

Future research directions building on this compound applications include:

  • Elucidating cross-talk between different junctional complexes (desmosomes, adherens junctions) and gap junctions
  • Investigating tissue-specific effects of Hsp90 inhibition on connexin trafficking and assembly
  • Developing improved ansamycin derivatives with reduced toxicity and enhanced specificity
  • Combining this compound with modern imaging approaches to visualize real-time dynamics of GJIC modulation

As our understanding of gap junction biology expands, tools like this compound will continue to facilitate discoveries in fundamental cell communication mechanisms and their translational applications in cancer research, regenerative medicine, and therapeutic development.

References

improving Herbimycin A solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A Frequently Asked Questions

  • What are the primary solubility challenges with this compound? this compound is sparingly soluble in aqueous solutions [1]. It is typically dissolved in DMSO (Dimethyl Sulfoxide) for initial stock solution preparation before further dilution in aqueous buffers for cellular assays [2]. Its poor solubility is a major limitation for its formulation and use.

  • What are the key stability concerns for this compound? this compound is sensitive to both light and moisture [1]. It is also hygroscopic (absorbs moisture from the air), which can accelerate its degradation [1]. To maintain stability, it must be stored at -20°C and under an inert atmosphere such as nitrogen [1] [2].

  • Are there any known analogs with improved properties? Yes, other compounds in the same class, such as Geldanamycin and its derivatives (17-AAG or Tanespimycin, and 17-DMAG or Alvespimycin), have been developed [3] [4]. These analogs were designed to improve upon the parent compounds' solubility and toxicity profiles, though they come with their own challenges, such as the need for complex formulations and potential hepatotoxicity [3] [4].

Techniques for Solubility and Stability Enhancement

The following table summarizes proven strategies to overcome the limitations of poorly soluble drugs like this compound.

Technique Mechanism of Action Methodology Overview Key Considerations
Co-solvency [5] Reduces dielectric constant of solvent mixture; disrupts water's H-bonding to better solubilize non-polar drugs. Blend drug with water-miscible solvent (e.g., ethanol, PEG, propylene glycol). Common solvents include ethanol, PEG, propylene glycol, glycerin. Potential for solvent-induced toxicity at high concentrations.
Solid Dispersions [6] [5] Disperses drug at molecular level in hydrophilic polymer carrier, converting crystal to amorphous state for higher energy/solubility. Mix drug with polymer (e.g., PEG, PVP) using hot-melt extrusion, solvent evaporation, or spray-drying. Polymers: PEG, PVP, HPMC. Confers metastable amorphous state; may recrystallize over time.
Nanosuspension [6] [5] Increases surface area for dissolution via particle size reduction to nanoscale. Prepare sub-micron drug suspensions using media milling or high-pressure homogenization. Requires stabilizers to prevent aggregation. Suitable for both oral and parenteral delivery.
Complexation [5] Encapsulates drug molecule within hydrophobic cavity of cyclodextrin, exposing hydrophilic exterior to water. Form inclusion complex using kneading, co-precipitation, or freeze-drying. Cyclodextrins: β-cyclodextrin most common. Stoichiometry and complexation efficiency are critical.
Lipid-Based Systems (SEDDS) [6] Drug solubilized in lipid surfactant/oil mix that self-emulsifies in GI fluid to form fine droplets for easy absorption. Dissolve drug in mixture of oils, surfactants, and co-solvents. Effective for highly lipophilic drugs. Compatibility of drug with formulation components is key.

Experimental Protocols for Enhanced Formulations

Protocol 1: Solid Dispersion via Solvent Evaporation

This method enhances dissolution rate by creating a amorphous solid dispersion [5].

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent like dichloromethane or ethanol.
  • Mixing: Mix the solutions thoroughly to ensure a homogeneous mixture.
  • Evaporation: Remove the solvent by rotary evaporation or by drying in a vacuum oven to form a solid matrix.
  • Grinding & Sieving: Gently grind the resulting solid mass and sieve it to obtain a uniform powder.
  • Characterization: The powder can be characterized for its dissolution profile and physical stability (e.g., by X-ray diffraction to confirm amorphization).
Protocol 2: Nanosuspension via Media Milling

This technique reduces particle size to the nanoscale for increased surface area and solubility [5].

  • Suspension Preparation: Disperse coarse this compound powder in an aqueous solution containing a stabilizer (e.g., polysorbate or poloxamer).
  • Milling: Load the suspension into a mill containing small grinding media (e.g., zirconia beads).
  • Size Reduction: Mill the suspension for a predetermined time or until the desired particle size (typically < 1 µm) is achieved. Monitor particle size periodically.
  • Separation: Separate the nanosuspension from the grinding media using a sieve.
  • Characterization: Analyze the nanosuspension for particle size, size distribution (polydispersity index), and zeta potential.

Mechanism of Action & Degradation Pathways

The following diagrams illustrate how this compound functions and the primary factors leading to its instability.

herbimycin_mechanism This compound Inhibits Hsp90 Chaperone Function HA This compound Hsp90 Hsp90 ATP Site HA->Hsp90 Binds to Client Client Proteins (e.g., Tyrosine Kinases) Hsp90->Client Fails to Stabilize Degrade Ubiquitin-Mediated Degradation Client->Degrade Misfolds and is targeted for Effect Inhibition of Cell Proliferation Degrade->Effect

stability_issues This compound Stability Challenges StableHA Stable this compound Light Light Exposure StableHA->Light Susceptible to Moisture Moisture (Hygroscopic) StableHA->Moisture Susceptible to DegradedHA Degraded/Inactive Product Light->DegradedHA Moisture->DegradedHA

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Precipitation in cell culture media Rapid dilution of DMSO stock into aqueous buffer; solubility limit exceeded. Pre-warm media. Add stock dropwise under vigorous vortexing. Use a concentration below the compound's solubility limit in the final medium.
Loss of activity in long-term assay Compound degradation in solution at elevated temperature or sub-optimal pH. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C under nitrogen.
High variability in experimental results Inhomogeneous drug suspension or partial degradation of stock. Ensure stock is fully dissolved and homogeneous before use. Sonicate if necessary. Check storage conditions and age of the stock solution.
Unexpected cellular toxicity Solvent (DMSO) cytotoxicity or off-target effects from degraded product. Keep final DMSO concentration low (typically <0.1%). Ensure compound purity and stability. Include vehicle controls.

References

Herbimycin A metabolic stability issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary cause of Herbimycin A's instability in experimental conditions? this compound is a benzoquinone ansamycin, a class of compounds known to be sensitive to factors like light, temperature, and pH. Its quinone moiety is particularly reactive, which can lead to degradation and reduced potency over time, especially in solution [1].

  • Q2: Why does this compound cause a rapid decrease in specific protein levels? Initially identified as a tyrosine kinase inhibitor, this compound was later found to directly target the molecular chaperone Hsp90 [2]. By binding to Hsp90, it disrupts the chaperone's ability to stabilize its "client proteins." This leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, which include many tyrosine kinases and other signaling molecules. The observed reduction in kinase activity is thus an indirect effect of Hsp90 inhibition [2].

  • Q3: Is the effect of this compound on protein stability specific? Research indicates that its effect can be selective. For instance, one study showed that in T-cells, this compound caused a rapid decrease in Cdk6 protein stability, while the levels of other CDKs like Cdk2 and Cdk4, and several cyclins, remained largely unaffected [3]. This specificity is linked to whether a protein is an Hsp90 client.

Troubleshooting Guide: Metabolic & Protein Stability Issues

A common challenge researchers face is the unexpected loss of target proteins or inconsistent activity in their assays. The following table outlines the primary issue and its root cause.

Observed Problem Potential Root Cause Underlying Mechanism
Rapid decrease in specific client protein levels (e.g., tyrosine kinases, Cdk6) Hsp90 inhibition leading to protein degradation This compound binds Hsp90, disrupting its chaperone function and causing client proteins to be targeted for proteasomal degradation [3] [2].
Loss of drug efficacy over time Chemical degradation of this compound The reactive benzoquinone structure of this compound is susceptible to decomposition under suboptimal storage conditions [1].

The relationship between this compound and protein stability can be visualized as follows:

G Herbimycin_A Herbimycin_A Hsp90 Hsp90 Herbimycin_A->Hsp90 Binds to & Inhibits Client_Proteins Client_Proteins Herbimycin_A->Client_Proteins Induces Misfolding Hsp90->Client_Proteins Normally Stabilizes Proteasome Proteasome Client_Proteins->Proteasome Ubiquitination & Targeting Protein_Degradation Protein_Degradation Proteasome->Protein_Degradation

Experimental Evidence & Key Findings

The foundational understanding of this compound's action comes from key experiments. The table below summarizes a pivotal study that elucidated its effect on protein stability.

Aspect Experimental Detail
Objective To determine the mechanism behind decreased Cdk6 protein levels in T-cells after this compound treatment [3].
Key Method Pulse-chase analysis [3].

| Experimental Workflow | 1. Treat T-cell lines with this compound. 2. Metabolically label cellular proteins with a radioactive amino acid ("pulse"). 3. Chase the label over time with non-radioactive medium. 4. Immunoprecipitate Cdk6 and measure remaining radioactivity to determine its half-life. | | Result & Conclusion | this compound significantly reduced the half-life of the Cdk6 protein. The conclusion was that the decrease in Cdk6 levels results from reduced protein stability, not from decreased protein synthesis [3]. |

Potential Solutions & Alternative Approaches

While the search results do not provide direct "solutions" for stabilizing this compound itself, they point toward strategic alternatives and considerations for experimental design.

  • Use of Analogue Compounds: Due to stability and toxicity issues with natural ansamycins like this compound and Geldanamycin, research has focused on developing semi-synthetic analogues [2] [1]. 17-AAG (Tanespimycin) is a well-known example with an improved pharmacological profile and has been used in clinical trials. Consider evaluating such analogues for your experiments [2].
  • Focus on Experimental Controls: Given the mechanism, it is crucial to include controls that can distinguish between direct kinase inhibition and indirect effects via protein degradation. Using a combination of short-term and long-term treatments can help separate immediate effects from those requiring protein turnover.
  • Empirical Best Practices:
    • Storage: Always store this compound as recommended by the supplier, typically as a solid at very low temperatures (e.g., -20°C to -80°C). Protect from light and moisture.
    • Solution Preparation: Prepare fresh solutions for each experiment. Use high-quality, anhydrous DMSO and avoid repeated freeze-thaw cycles of stock solutions.
    • Validation: Periodically validate the activity of your this compound stocks using a positive control, such as monitoring the degradation of a known Hsp90 client protein in a well-characterized cell line.

References

optimizing Herbimycin A dosing schedule to reduce toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Herbimycin A? this compound is a benzoquinoid ansamycin antibiotic that functions primarily as an inhibitor of protein tyrosine kinases (PTKs), including Src family kinases and p210BCR-ABL [1] [2] [3]. It binds to the SH domain of these kinases, disrupting signal transduction pathways crucial for cell proliferation and activation [1] [3]. A key and novel mechanism is its promotion of the degradation of transmembrane tyrosine kinase receptors (e.g., insulin-like growth factor, epidermal growth factor receptors) via the 20S proteasome- and ubiquitin-dependent pathway [4]. Additionally, it is a known inhibitor of Hsp90, which impairs recovery from heat shock and exhibits antiangiogenic activity [2] [3].

Q2: What are the common signs of this compound toxicity in experimental models? Toxicity is dose-dependent. In an ocular efficacy model, signs included:

  • Functional Toxicity: A transient decrease in the B-wave amplitude on electroretinography (ERG), which showed subsequent recovery [5] [6].
  • Structural Toxicity: Histological damage to photoreceptors was evident at high doses but not at lower, effective doses [5] [6].

Q3: How can I optimize the dosing schedule to minimize toxicity? The core strategy is to use the lowest effective concentration and consider pulsed exposures rather than continuous treatment.

  • For Proliferative Vitreoretinopathy (PVR) Models: A dose of 20 µM was found to be both effective and safe, preventing inflammation and tractional retinal detachment without significant toxicity [5] [6].
  • For Hsp70 Induction in Smooth Muscle Cells: Maximal Hsp70 induction was achieved with just a 5-minute exposure to this compound, followed by a 20-hour recovery period in an agent-free medium [7]. This demonstrates that brief pulses can trigger a desired biological response without prolonged exposure.

Q4: What is the broader context of dose optimization in drug development? The standard oncology practice of using the Maximum Tolerated Dose (MTD) is increasingly being re-evaluated. Focusing on the Minimally Efficacious Dose (MED) can improve tolerability and allow patients to remain on treatment longer. This is especially critical when designing combination therapies, as combining multiple agents at their MTD often leads to unacceptable toxicity [8].


Troubleshooting Guide: Dosing & Toxicity

Issue Possible Cause Suggested Solution & Experimental Protocol

| High cellular toxicity at effective concentrations. | The concentration used is at or near the toxic threshold, or the exposure time is too long. | 1. Conduct a Dose-Ranging Study: Test a range of concentrations (e.g., 0.1 µM to 50 µM) in your specific model. 2. Implement a Pulsed Dosing Protocol: Expose cells to this compound for a short duration (e.g., 5 minutes to 4 hours), then replace with compound-free medium for a recovery period [7]. 3. Assess Efficacy at Lower Doses: The study on PVR found that all tested doses of this compound significantly reduced pathology, suggesting efficacy below the maximum dose [5]. | | Lack of desired efficacy despite using reported doses. | The chosen dose is below the therapeutic window for your specific cell type or assay. Instability of the compound in solution. | 1. Validate Target Engagement: Confirm that downstream effects of tyrosine kinase inhibition (e.g., reduced phosphorylation of substrates) are occurring in your system [1]. 2. Check Compound Stability: this compound is light-sensitive and may degrade. Use freshly prepared solutions in DMSO, and store appropriately [3]. 3. Titrate the Dose Upwards: Carefully increase the concentration while closely monitoring for onset of efficacy and toxicity. | | Inconsistent results between experiments. | Inconsistent solvent (DMSO) concentration, variations in cell passage number, or improper handling of the light-sensitive compound. | 1. Standardize DMSO Concentration: Ensure the final concentration of DMSO is consistent and has no biological effect on its own (typically ≤0.1%). 2. Use Low-Passage Cells: Maintain consistent cell culture conditions. 3. Protect from Light: Perform all experiments involving this compound under low-light conditions to prevent photodegradation. |


Experimental Protocols for Key Studies

Protocol 1: Assessing Efficacy and Toxicity in a Proliferative Vitreoretinopathy (PVR) Model [5] [6] This protocol is adapted from a study that successfully established a safe and effective dose.

  • Model Induction: Intravitreally inject homologous rabbit dermal fibroblasts into the eye to induce PVR.
  • Treatment: Follow with an intravitreal injection of this compound. Test a range of doses, with 20 µM identified as the optimal concentration.
  • Efficacy Assessment:
    • Clinically assess the eyes for the presence and severity of tractional retinal detachment (TRD).
    • Score the severity of intraocular inflammation.
  • Toxicity Assessment:
    • Functional: Perform serial electroretinography (ERG) to measure the amplitude of the B-wave over time.
    • Structural: Perform histological studies at the endpoint to examine retinal architecture, specifically looking for damage to photoreceptors.

Protocol 2: A Short-Pulse Protocol for Hsp70 Induction [7] This protocol demonstrates that brief exposure can be sufficient for a biological effect.

  • Cell Culture: Plate human smooth muscle cells (SMC) in a culture dish.
  • Pulsed Treatment: Incubate cells with this compound (e.g., 0.05-1 µM) for 5 minutes.
  • Recovery: Remove the this compound-containing medium and replace it with fresh, agent-free medium.
  • Incubation: Allow cells to recover for 20 hours.
  • Analysis: Lyse the cells and measure Hsp70 induction using Western blot analysis or a specific ELISA.

This compound Signaling Pathway and Experimental Workflow

The following diagram summarizes the key mechanisms of action of this compound and a general workflow for dose-optimization experiments.

HerbimycinA_Workflow cluster_pathway This compound Mechanisms of Action cluster_workflow Dose Optimization Workflow HA This compound TK Tyrosine Kinases (e.g., Src, BCR-ABL) HA->TK Binds SH Domain Deg Promotes Ubiquitination & Proteasomal Degradation HA->Deg Induces Hsp Inhibits Hsp90 HA->Hsp Downstream Disrupted Signaling • Reduced Cell Proliferation • Anti-angiogenic Effects • Induced Hsp70 TK->Downstream Deg->Downstream Hsp->Downstream Start Define Experimental Goal A Literature Review: Identify MED & MTD Start->A B Design Experiment: • Dose Range (e.g., 0.1-50 µM) • Pulsed vs Continuous A->B C Conduct Pilot Study B->C D Assess Efficacy & Toxicity Markers C->D Decision Optimal Window Found? D->Decision E Proceed with Validated Dose Decision->E Yes F Refine Dose/Schedule & Reiterate Decision->F No

References

Herbimycin A stability against thiol compounds

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A Stability FAQ

Q: Is the anti-proliferative activity of this compound stable in the presence of thiol compounds?

A: No, the growth-inhibitory activity of this compound on human leukemia cells (U937) is abrogated by thiol compounds like glutathione (GSH) and 2-mercaptoethanol. This is a significant limitation for its use in environments with high reducing potential [1].

Q: What is the mechanism behind this instability?

A: Thiol compounds directly interact with this compound, leading to its degradation. When incubated with glutathione in vitro, this compound becomes undetectable by thin-layer chromatography, indicating a breakdown of the intact molecule. Furthermore, treatments that increase intracellular GSH levels (like with granulocyte-macrophage colony-stimulating factor, GM-CSF) can also counteract this compound's effects [1].

Q: Are there more stable alternatives to this compound?

A: Yes, a derivative called 19-Allylaminothis compound has been developed. This analog remains stable and maintains its growth-inhibitory activity even in the presence of thiol compounds or GM-CSF. It is not degraded by GSH and shows more effective proliferation inhibition in the presence of GSH compared to the parent compound [1].

The following table summarizes the key differences between the two compounds based on the research:

Feature This compound 19-Allylaminothis compound
Stability to Thiols Unstable (degraded by GSH/2-mercaptoethanol) [1] Stable (intact after incubation with GSH) [1]
Activity in GM-CSF Growth inhibition is abrogated [1] Growth inhibition is maintained [1]
Intracellular GSH Impact Activity is counteracted by increased GSH [1] Effectively inhibits proliferation even with high GSH [1]
Therapeutic Implication Activity may be lost in physiologically relevant reducing environments [1] Potentially superior for targeting leukemia cells with high GSH [1]

Experimental Evidence & Workflow

Start Experimental Setup CellLine Cell Line: Human monoblastic leukemia U937 cells Start->CellLine Treatment Treatment Groups: • this compound • 19-Allylaminothis compound CellLine->Treatment Challenge Challenge with: • Thiol compounds (GSH,  2-mercaptoethanol) • GM-CSF Treatment->Challenge Assay1 Assay: Cell Proliferation Challenge->Assay1 Assay2 Assay: Intracellular GSH Measurement Challenge->Assay2 Assay3 Assay: In vitro incubation with GSH + TLC Challenge->Assay3 Result1 Result: this compound activity abrogated. Analog's activity stable. Assay1->Result1 Result2 Result: GM-CSF increases GSH. This compound effect reversed. Assay2->Result2 Result3 Result: this compound degraded. Analog remains intact. Assay3->Result3

The workflow shows the key experiments that demonstrate the stability issue. Here are the essential methodological details for the central stability assay:

  • In Vitro Stability Protocol: this compound and 19-Allylaminothis compound were incubated with glutathione (GSH) in vitro. The reaction mixture was then analyzed using thin-layer chromatography (TLC) to detect the intact compounds [1].
  • Outcome Measurement: The key outcome was the visual detection (or lack thereof) of the compound at its expected position on the TLC plate. This compound was undetectable after incubation, confirming its degradation, while 19-Allylaminothis compound was stably detected [1].

Key Takeaways for Researchers

  • Verify Reducing Conditions: The efficacy of this compound is highly dependent on the redox environment of your experimental system. Be cautious when working with cell types or conditions known to have high levels of reducing agents.
  • Consider the Stable Analog: For experiments where stability is a concern, 19-Allylaminothis compound is a chemically validated, more robust alternative for inhibiting Hsp90 function in the presence of thiols [1].
  • Mechanism of Action: Note that while this compound was initially identified as a tyrosine kinase inhibitor, its primary target is now understood to be Hsp90. The inhibition of kinases is an indirect effect resulting from the degradation of Hsp90 client proteins [2].

References

Herbimycin A cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A Overview and Mechanism

This compound is an ansamycin antibiotic that functions as a potent inhibitor of Src family tyrosine kinases and Hsp90 [1] [2] [3]. By binding to Hsp90, it disrupts the stability and promotes the proteasomal degradation of various client proteins, including several oncogenes [1] [2]. This dual mechanism underpins its primary research applications in cancer biology and signal transduction.

Recommended Working Concentrations

The optimal working concentration for this compound can vary depending on the cell type and experimental goal. The table below summarizes typical usage ranges.

Application / Cell Type Typical Working Concentration Incubation Time Key Findings / Effects
General Cell Culture (e.g., HeLa, A-172) [4] 10 - 100 μM 16 - 24 hours Induction of Hsp70, Hsp90, Hsp40, and Hsp27. Higher concentrations (e.g., >400 μM) can be toxic [4].
Inhibition of Oxidative Burst (Soybean cells) [5] 1 - 10 μM Pre-treatment (e.g., 45 min) prior to stimulus Abolishes pathogen-induced oxidative burst and tyrosine phosphorylation events [5].
Thermotolerance & Apoptosis Attenuation (Rat model) [3] In vivo administration Single injection Reduces hepatocyte apoptosis and caspase-3 activation following heat stress [3].
Anti-angiogenic Activity (Endothelial cells) [2] Dose-dependent (Specific values not provided in search results) Varies Inhibits VEGF-induced capillary tube formation and cell proliferation [2].

Experimental Protocol

Here is a standard protocol for reconstituting, storing, and using this compound in cell culture experiments.

  • Step 1: Reconstitution

    • This compound has low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent [2].
    • Prepare a stock solution, for example, at 1 mg/mL in sterile DMSO [2].
    • Gently vortex or warm the solution slightly to ensure complete dissolution.
  • Step 2: Storage

    • Stock Solution: Aliquot and store at -20°C to -80°C [2] [3]. Stock solutions are typically stable for at least one month at -20°C and for six months at -80°C [2].
    • Working Dilution: Always prepare a fresh working dilution in your cell culture medium immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.
  • Step 3: Cell Treatment

    • Dilute the stock solution directly into your pre-warmed cell culture medium. The final DMSO concentration should generally not exceed 0.1% to avoid cytotoxicity.
    • As a negative control, include a vehicle group treated with the same final concentration of DMSO.

The workflow for a typical experiment can be summarized as follows:

start Start Experiment reconstitute Reconstitute this compound in DMSO to make stock solution start->reconstitute dilute Dilute stock into cell culture medium reconstitute->dilute treat Treat cells with final working concentration dilute->treat analyze Analyze results treat->analyze control Include vehicle control (same DMSO %) control->analyze

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem Possible Cause Solution & Recommendations

| No Biological Effect Observed | Bioactivity loss; incorrect concentration. | - Avoid repeated freeze-thaw cycles; make fresh aliquots.

  • Perform a dose-response curve to find the effective range for your specific cell line. | | High Cell Death / Toxicity | Concentration is too high. | - Titrate the concentration downwards. Literature indicates concentrations >400 µM can be toxic [4].
  • Shorten the treatment duration.
  • Ensure DMSO concentration is ≤0.1%. | | Precipitate in Media | Poor solubility upon dilution. | - Ensure the stock solution is fully dissolved before use.
  • Add the stock solution to pre-warmed media while gently vortexing or pipetting. | | Inconsistent Results | Contaminated stock; poor aseptic technique. | - Use sterile DMSO and practice good aseptic technique [6] [7].
  • Authenticate your cell lines regularly to avoid misidentification [6]. |

Important Safety and Experimental Notes

  • Research Use Only: this compound is for research purposes only and not for diagnostic or medical use [2] [3].
  • Handling Precautions: Always wear appropriate personal protective equipment (PPE) including gloves and a lab coat when handling the compound [6] [7].
  • Biosafety: Work in a dedicated biosafety cabinet to maintain sterile conditions and contain potential hazards [6].
  • Cell Health Monitoring: Closely monitor your cells for signs of stress, such as changes in morphology, slowed growth, or detachment, especially when optimizing conditions [7].

Putting It All Together

This compound is a powerful but finicky tool. For a successful experiment:

  • Always titrate the dose for each new cell line.
  • Use fresh aliquots of a properly stored stock solution.
  • Include the correct controls (vehicle and/or untreated).
  • Closely monitor cell health throughout the treatment.

References

Herbimycin A isomer separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Separation and Analysis

The analysis of complex natural products like Herbimycin A typically relies on hyphenated techniques that combine separation power with sophisticated detection. Here are the key methods relevant to your work:

Technique Primary Application / Strength Key Technical Points

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-sensitivity, multi-analyte separation and identification; ideal for complex matrices like fermentation broths [1] [2]. | • Stationary Phase: Reversed-phase (C18) columns are standard. • Mobile Phase: Alkaline conditions (e.g., ammonium bicarbonate) can improve separation of certain alkaloid isomers [2]. • Detection: Tandem MS (MS/MS) provides structural information via fragmentation patterns. | | High-Performance Liquid Chromatography (HPLC) | Core separation technology; versatile and widely used for method development [3]. | • Modes: Reversed-phase (RP-HPLC) is most common for semi-polar molecules. • Parameters: Optimization of mobile phase composition, pH, and column temperature is critical for resolving closely related compounds. | | Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation and stereochemical assignment; used to confirm identities of isolated isomers [4] [5]. | • Used off-line after purification (e.g., via prep-HPLC). • Proton (1H) NMR can distinguish between herbimycins and their dihydro-derivatives by analyzing olefinic proton signals [4]. |

Experimental Protocol: LC-MS/MS Analysis for Isomer Separation

The following workflow outlines a general method for separating and analyzing Herbimycin isomers, synthesizing information from the search results.

Start Sample Preparation (Fermentation Broth Extract) A Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->A B Crude Extract A->B C Purification (Solid-Phase Extraction, SPE) B->C D Purified Sample C->D E LC-MS/MS Analysis D->E F Data Acquisition & Analysis E->F

  • Sample Preparation [6] [5]:

    • Extraction: The fermentation broth (both culture liquid and mycelial cake) is extracted with an organic solvent like ethyl acetate.
    • Concentration: The combined organic extracts are concentrated under reduced pressure to obtain a crude residue.
  • Purification and Cleanup [2]:

    • Initial fractionation may be performed using normal-phase flash chromatography on silica gel.
    • For more complex mixtures or to reduce matrix interference, a cleanup step using cation-exchange solid-phase extraction (SPE) is highly effective.
  • LC-MS/MS Analysis [2] [1]:

    • Column: Use a reversed-phase C18 column (e.g., 2.1-4.6 mm diameter, 30-250 mm length).
    • Mobile Phase: A gradient of water and an organic modifier like acetonitrile or methanol is standard. Consider testing alkaline conditions (e.g., with ammonia or ammonium bicarbonate) to improve isomer separation.
    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Use tandem MS (MS/MS) to trigger fragmentation of the molecular ions, which provides characteristic fingerprints to distinguish between isomers.

Frequently Asked Questions & Troubleshooting

Here are solutions to some common experimental challenges:

Problem / Question Possible Cause & Solution

| Poor peak shape or resolution. | • Cause: Column degradation, incompatible mobile phase pH, or matrix effects. • Solution: Condition or replace the column. Optimize mobile phase pH and gradient. Improve sample cleanup using SPE [7]. | | Low sensitivity or signal. | • Cause: Ion suppression from co-eluting matrix components [7]. • Solution: Improve sample extraction and purification. Use a stable isotope-labeled internal standard if available to correct for signal variation [7]. | | How to confirm an isolated compound is a this compound isomer? | • Correlation of LC retention time and MS/MS spectrum with an authentic standard is the first step. • Definitive confirmation requires off-line purification (e.g., prep-HPLC) followed by structural elucidation using NMR spectroscopy [4] [6]. | | How to distinguish between this compound and its dihydro-derivatives? | • LC-MS: Dihydro-derivatives will have a slightly higher molecular weight. • NMR: The most definitive method. 1H-NMR will show the loss of olefinic proton signals in the dihydro-derivatives [4]. |

Advanced Troubleshooting: Matrix Effects & Ion Suppression

A significant challenge in sensitive LC-MS/MS analysis is the matrix effect, where co-eluting compounds suppress or enhance the ionization of your analyte [7].

ME Matrix Effect (Ion Suppression) A Co-eluting compounds from complex sample matrix (e.g., salts, lipids, other metabolites) ME->A B Ionization process in MS source is disrupted A->B C Result: Reduced/erratic analyte signal Poor accuracy and precision B->C

How to Diagnose and Fix It:

  • Diagnosis via Post-Column Infusion: Infuse a standard solution of your analyte directly into the MS detector while injecting a blank, purified sample matrix. A dip in the baseline indicates the time region where ion suppression is occurring [7].
  • Solutions:
    • Improve Sample Cleanup: Optimize your SPE or liquid-liquid extraction protocol to remove more matrix interferents [2] [7].
    • Optimize Chromatography: Change the LC method (mobile phase, gradient, column) to shift the retention time of your analyte away from the region of ion suppression [7].

References

Herbimycin A lot-to-lot variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Herbimycin A: Key Properties

This compound is an ansamycin antibiotic isolated from Streptomyces species [1]. Its key characteristics that can influence experimental results are summarized in the table below.

Property Description & Impact on Variability
Source & Biosynthesis Produced by Streptomyces hygroscopicus; complex structure assembled by a modular polyketide synthase (PKS) [2]. Biosynthetic pathways can produce natural analogs (e.g., Herbimycins B, C), leading to inherent heterogeneity in the initial fermentation product [2].
Mechanism of Action Primarily binds to Hsp90, disrupting its chaperone function and leading to the degradation of client proteins [1]. Also identified as a tyrosine kinase inhibitor (e.g., of v-Src and BCR-ABL) [3] [4]. Different lots may have varying potencies for these targets.
Chemical Structure Molecular Formula: C₃₀H₄₂N₂O₉. The benzoquinone ansamycin structure is complex and can be susceptible to degradation [5].
Solubility & Storage Soluble in DMSO (e.g., 1 mg/mL). Stored as a solid at -20°C; in DMSO at -80°C for 6 months or -20°C for 1 month [5]. Stability is highly dependent on strict adherence to storage conditions.

Troubleshooting Guide: Common Issues & Solutions

Here are specific challenges and steps you can take to address them.

Issue Suspected Recommended Troubleshooting Action
Loss of Potency Implement a Bioactivity Check: Use a known biological system to verify efficacy. For example, pre-treat your system with a suspected lot and assess its ability to inhibit a known target, such as Hsp90 client protein degradation or v-Src kinase activity [1] [3].
Decreased Solubility / Precipitation Verify Solvent and Technique: Use fresh, high-quality DMSO. Gently warm the solution and use brief sonication to dissolve the compound completely. Avoid repeated freeze-thaw cycles of the stock solution [5].
Inconsistent Biological Results Standardize Handling: Adhere strictly to the recommended storage conditions. Aliquot the stock solution upon arrival to minimize freeze-thaw cycles. Record the specific lot number and date opened for every experiment.

Experimental Protocol for Verifying Activity

A reliable method to test a new lot is to replicate a well-cited experiment from the literature. The following protocol, based on the labeling of v-Src kinase, can serve as a functional assay [3].

A Prepare this compound Stock Solution (DMSO) B Incubate with cell lysate or immunoprecipitated v-Src A->B Add [14C]this compound C Perform SDS-PAGE (Separate proteins by mass) B->C Run gel D Detect this compound Binding (Autoradiography) C->D Expose film/phosphorimager

Workflow for this compound Activity Verification

Key Steps:

  • Preparation: Obtain radiolabeled [¹⁴C]this compound.
  • Incubation: Prepare immune complexes containing p60v-src. Incubate these complexes with the [¹⁴C]this compound from the lot you are testing.
  • Analysis: Run the mixture on an SDS-PAGE gel to separate the proteins.
  • Detection: Use autoradiography to visualize the gel. A successful result will show a labeled band at the 60 kDa molecular weight, confirming that the this compound lot is active and can bind directly to its target [3].

Key Takeaways for Consistent Results

To minimize variability in your experiments with this compound, please note the following:

  • Source with Care: Purchase from reputable suppliers that provide detailed quality control data, including HPLC purity analysis for each lot.
  • Handle with Precision: Always follow strict storage guidelines, aliquot upon arrival, and avoid exposing the compound or its solution to light, heat, or repeated temperature cycles.
  • Validate Your Stock: Establish a routine bioassay to verify the activity of new lots against a reference standard before beginning critical experiments.

References

Herbimycin A vs geldanamycin Hsp90 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

The table below provides a structured overview of their properties to facilitate an objective comparison.

Feature Herbimycin A Geldanamycin
Source Streptomyces hygroscopicus AM 3672 [1] Streptomyces hygroscopicus NRRL 3602 [1]
Molecular Formula C₃₀H₄₂N₂O₉ [2] Information not available in search results
Molecular Weight 574.68 g/mol [2] Information not available in search results
Core Structure Benzoquinone ansamycin [1] [3] Benzoquinone ansamycin [1] [4]
Key Structural Difference 17-demethoxy-15-methoxy-11-O-methyl derivative of geldanamycin [5] [2] Prototype molecule; lacks the specific methoxy substitutions of this compound [1]
Primary Mechanism of Action Binds to the N-terminal ATP-binding site of Hsp90, inhibiting its chaperone function and leading to proteasomal degradation of client proteins [2] [3]. Identical to this compound; binds the Hsp90 N-terminal domain, disrupting client protein stability [4] [3].
Reported Client Proteins Affected v-Src, Bcr-Abl, Raf-1, ErbB2 [2] HER2, EGFR, Akt, HIF-1α [4] [6]
Reported Bioactivities Reverts oncogenic transformation, inhibits angiogenesis [2], induces apoptosis in B-cell leukemias [7]. Potent antiproliferative activity, induces apoptosis, synergizes with cytotoxic drugs [4] [7].
Key Toxicity Concern The reactive benzoquinone ring is associated with dose-limiting hepatotoxicity, a class-wide issue for these compounds [8] [3]. Pronounced hepatotoxicity in animal models, leading to withdrawal from early clinical trials [4]. This is attributed to the quinone moiety [4].
Clinical Development Status Preclinical research; anti-tumor activity not robust enough to justify major clinical development [3]. Served as a progenitor for clinical analogs. Its derivatives (e.g., 17-AAG, 17-DMAG) have undergone numerous clinical trials [4] [3].

Experimental Insights and Methodologies

The following points highlight key experimental findings and the methods used to obtain them, which can inform your own research protocols.

  • Gene Inactivation & Analog Production: The biosynthetic gene clusters for both compounds have been cloned and sequenced [1]. A key experimental approach involves gene inactivation within the cluster. For example, knocking out a gene like gdmM in the geldanamycin pathway halts the formation of the mature benzoquinone ring, leading to novel, potentially less-toxic intermediates like "KOS-1806" [1]. This method, known as mutasynthesis, is a powerful tool for generating structural diversity for testing [8].
  • Apoptosis Assay in Leukemia Cells: The pro-apoptotic effects of both ansamycins were directly compared in a study on B chronic lymphocytic leukemia (CLL) cells [7]. Researchers treated primary CLL cells from patients with various concentrations (e.g., 30-100 nM) of Geldanamycin and this compound. Cell death was assessed via apoptosis assays (e.g., Annexin V staining). The study found that both drugs induced apoptosis in most CLL samples and could synergize with chemotherapeutic agents like fludarabine [7].
  • Mechanism of Action Validation: The canonical mechanism involves binding Hsp90 and degrading client proteins. This is typically validated by treating cancer cell lines with the compounds and performing Western blot analysis to show the subsequent depletion of specific client proteins like HER2, Akt, or Raf-1 [2] [3]. A simultaneous upregulation of Hsp70, a marker of Hsp90 inhibition, is also commonly measured to confirm on-target activity [7].

Hsp90 Inhibition Pathway

The diagram below illustrates the shared mechanism by which this compound and Geldanamycin exert their anticancer effects.

G Inhibitor This compound / Geldanamycin Hsp90 Hsp90 ATPase Activity Inhibitor->Hsp90 Binds N-terminal ATPase domain ClientProteins Oncogenic Client Proteins (e.g., HER2, Akt, Raf-1) Hsp90->ClientProteins Disrupts folding/ stabilization Degradation Ubiquitination & Degradation ClientProteins->Degradation Targeted for Proteasome 26S Proteasome Degradation->Proteasome Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis Leads to

Key Insights for Researchers

  • Structural-Activity Relationship (SAR): The primary difference lies in their methoxy substitutions (C-11, C-15, C-17), which can influence bioavailability, binding affinity, and metabolic profile [1]. This underscores that even minor structural changes can significantly impact pharmacological properties.
  • The Toxicity Challenge: The benzoquinone moiety is a major driver of hepatotoxicity for both compounds through mechanisms like glutathione depletion and reactive oxygen species generation [4]. This has driven research into non-quinone analogs [8].
  • Clinical Translation Lesson: Geldanamycin's journey highlights a common drug development path: a natural product with high potency but unacceptable toxicity is used as a blueprint for generating safer semi-synthetic analogs like 17-AAG [4] [3].

References

Herbimycin A compared to genistein for tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Specificity

The table below compares the core characteristics and mechanisms of Herbimycin A and Genistein based on experimental findings.

Feature This compound Genistein
Primary Mechanism Binds covalently to sulfhydryl groups on kinases; irreversible inhibition [1]. Competes with ATP for the kinase binding site; reversible inhibition [2].
Inhibition Reversibility Irreversible [1]. Reversible [2].
Specificity Highly specific for a subclass of PTKs in T-cells; does not inhibit G-protein-coupled receptor signaling [3]. Broad-spectrum; inhibits multiple kinases and non-kinase targets [3] [2].
Effect on TCR Signaling Specifically inhibits signal transduction [3]. Partial, non-specific inhibition [3].
Cytotoxicity Not cytotoxic in studied models [3]. Cytotoxic; inhibits protein synthesis [3].

Experimental Evidence and Key Findings

The following table summarizes experimental outcomes from various studies, highlighting the distinct biological effects of each inhibitor.

Experimental Context / Pathway This compound Effect Genistein Effect Key Findings
TCR vs. Muscarinic Signaling [3] Inhibits TCR, not muscarinic PLC activation. Inhibits both TCR and muscarinic PLC activation. This compound is specific to PTK-dependent pathways; Genistein's effects are non-specific.
v-src Kinase Activity [1] Irreversibly inhibits activity; effect abrogated by sulfhydryl compounds. Information not available in search results. Confirms covalent, irreversible mechanism involving kinase sulfhydryl groups.
Cardiac Pacemaker (If) Current [2] Used as a control; does not block Genistein's effect. Directly blocks the If channel, independent of TK inhibition. Genistein's block is not a reliable indicator of TK involvement in this pathway.
IL-1β-induced NF-κB [4] Does not block NF-κB activation. Does not block NF-κB activation. Suggests TK pathway is not upstream of NF-κB in this context.
Alpha1A-Adrenoceptor Ca2+ Signaling [5] Does not alter Ca2+ response. Artificially quenches fura-2 dye fluorescence. Genistein can directly interfere with Ca2+ indicators, complicating data interpretation.
HIV-1 Replication [6] Information not available in search results. Induces viral replication via G2 cell cycle arrest. Genistein's effect is linked to cell cycle manipulation, not TK inhibition.

Visualizing the Experimental Workflow

To help you design and interpret experiments, the diagram below outlines a general workflow for comparing these inhibitors, incorporating key considerations from the research.

G Start Start: Select Inhibitor Herb This compound Start->Herb Gen Genistein Start->Gen SubH1 Specific PTK Inhibition Herb->SubH1 SubH2 Irreversible Action Herb->SubH2 SubG1 Broad-Spectrum Effects Gen->SubG1 SubG2 Direct Channel Block Gen->SubG2 SubG3 Dye Interference (e.g., Fura-2) Gen->SubG3 SubG4 Cell Cycle Arrest Gen->SubG4 Consider Interpret Results Considering Specificity & Non-Kinase Effects SubH1->Consider SubH2->Consider SubG1->Consider SubG2->Consider SubG3->Consider SubG4->Consider

Key Experimental Design Considerations

When planning your experiments, keep these critical points in mind:

  • Assess Specificity with Controls: Always include a pathway known to be independent of tyrosine kinase signaling (e.g., a G-protein-coupled receptor pathway) [3]. This control is essential to confirm that an observed inhibitory effect is specific and not due to general toxicity or off-target actions.
  • Account for Genistein's Direct Effects: Be aware that Genistein can directly block ion channels and interfere with fluorescent dyes like fura-2, independent of its kinase inhibition [2] [5] [7]. Use intracellular ATP-free pipette solutions or excised patch-clamp configurations to isolate direct effects [2].
  • Consider Reversibility in Protocols: this compound's irreversible action requires pre-treatment of cells for several hours, while Genistein's reversible inhibition allows for acute application [3] [1]. Choose the inhibitor and treatment protocol based on your experimental needs.
  • Verify Cytotoxicity: Genistein can be cytotoxic and inhibit protein synthesis, which may confound results related to cell growth or long-term signaling [3]. Monitor cell viability and use structural analogues of Genistein that lack kinase-inhibitory activity as negative controls where possible [8].

References

Herbimycin A specificity for different tyrosine kinases

Author: Smolecule Technical Support Team. Date: February 2026

Herbimycin A Specificity and Mechanism

This compound is an antibiotic known for its ability to reverse cell transformation caused by oncogenes related to the src family. [1] Its action is characterized by a relatively specific mechanism compared to broad-spectrum inhibitors.

The table below summarizes its key specificity characteristics:

Feature Description
Primary Target Cytoplasmic protein tyrosine kinases [1]
Confirmed Targets p60v-src, p210bcr-abl [1]
Selectivity Inactivates cytoplasmic PTKs but does not inhibit the serine/threonine kinases cAMP-dependent kinase or protein kinase C [1].
Mechanism of Action Covalently conjugates with reactive sulfhydryl group(s) (SH groups) on the target kinase, leading to its inactivation [1].
Cellular Effect Reduces tyrosine kinase activity of oncogene products and reverses cell transformation [1].

Experimental Protocol for Specificity Assessment

The key study establishing this compound's specificity used the following methodology, which you can adapt for comparison experiments [1]:

  • In Vitro Kinase Assays: The core method involves treating purified kinase proteins directly with this compound in a cell-free system to measure the compound's direct effects.
  • Kinase Selection: Assays should include:
    • Test Group: Cytoplasmic protein tyrosine kinases (e.g., p60v-src).
    • Control Group: Serine/threonine kinases (e.g., cAMP-dependent kinase, Protein Kinase C) to test selectivity.
  • Inactivation Procedure: Pre-incubate the kinase protein with this compound (e.g., at 22°C for 15 minutes) prior to conducting the kinase activity assay.
  • Activity Measurement: Measure the remaining kinase activity after this compound treatment. A decrease in activity indicates inhibition.
  • Specificity Validation: Compare the results against a known SH-group reagent like N-(9-acridinyl)maleimide to confirm the mechanism-based selectivity. [1]

Mechanism of Action Diagram

The following diagram illustrates the selective inhibition mechanism of this compound, based on the described studies.

HerbimycinAMechanism HA This compound CytoplasmicPTK Cytoplasmic Protein Tyrosine Kinase (e.g., p60v-src) HA->CytoplasmicPTK Binds to SH groups SerineThreonineKinase Serine/Threonine Kinase (e.g., PKC, PKA) HA->SerineThreonineKinase No effect InactivePTK Inactivated Kinase CytoplasmicPTK->InactivePTK Inactivation OncogenicTransformation Oncogenic Transformation (Driven by src-related oncogenes) InactivePTK->OncogenicTransformation Reverses NormalFunction Normal Kinase Activity & Cell Signaling NormalFunction->OncogenicTransformation

Research Context and Next Steps

The experimental data confirming this compound's selectivity for cytoplasmic tyrosine kinases is from the early 1990s. [1] [2] Since then, the field of kinase inhibitors has advanced significantly. To build a contemporary comparison guide, you may need to consult more recent resources.

  • Explore Modern Alternatives: Research current-generation tyrosine kinase inhibitors (e.g., Lapatinib, which targets ErbB family kinases [3]) to compare their specificity profiles and clinical relevance.
  • Investigate Broader Specificity Data: Look for modern, large-scale kinase profiling studies that may have screened this compound against hundreds of kinases to provide a more comprehensive selectivity map.

References

Herbimycin A vs. Synthetic Hsp90 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between the natural product Herbimycin A and various synthetic Hsp90 inhibitors.

Feature This compound (First-Generation, Natural) Synthetic Hsp90 Inhibitors (2nd/3rd Generation)
Origin & Chemical Class Benzoquinoid ansamycin antibiotic [1] [2]. Diverse synthetic chemotypes (e.g., purine, isoxazole, carbazole scaffolds) [3] [4] [5].
Primary Molecular Target Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity [6] [2]. Same as this compound; target the N-terminal ATP-binding domain [4].

| Key Limitations | - Contains a benzoquinone moiety linked to liver toxicity [3].

  • Poor water solubility, complicating formulation [3].
  • Susceptible to resistance mechanisms (e.g., P-glycoprotein efflux) [3]. | - Second-gen (e.g., Ganetespib, Luminespib): Induce strong heat shock response (HSR), dose-limiting toxicities (e.g., visual impairments, GI effects) [4].
  • Third-gen: Improved but still face clinical efficacy challenges as monotherapies [4]. | | Clinical Status | Primarily a research tool; clinical development was halted due to toxicity and poor pharmacokinetics [3]. | Multiple candidates in clinical trials (e.g., Pimitespib - approved, Ganetespib, Onalespib). Focus is now on combination therapies [4] [7]. | | Key Advantages | Served as a prototype for validating Hsp90 as a cancer target [3]. | - Improved water solubility and pharmacokinetic profiles [3] [4].
  • Evade multi-drug resistance (MDR) mechanisms [3].
  • More amenable to chemical optimization [3]. |

Experimental Insights and Research Applications

While this compound is no longer a clinical candidate, it remains a valuable tool in basic research for probing Hsp90 function.

Key Experimental Protocols

Research using this compound often involves these foundational methodologies to confirm Hsp90 inhibition and its downstream effects:

  • Client Protein Degradation Assay: Cells are treated with this compound, and lysates are analyzed by Western blotting for levels of Hsp90 client proteins (e.g., HER2, EGFR, AKT). Successful inhibition leads to a decrease in these clients via the ubiquitin-proteasome pathway [3] [2].
  • HSP70 Induction Analysis: Hsp90 inhibition activates HSF-1, leading to upregulated expression of HSP70. This serves as a pharmacodynamic biomarker, and its increase is typically measured by Western blot after this compound treatment [3] [4].
  • Cell Viability and Apoptosis Assays: The antiproliferative effects of this compound are assessed using assays like the MTT assay. Further, assays for caspase activation or Annexin V staining are used to confirm induction of apoptosis [2] [5].
The Hsp90 Inhibition Pathway

The diagram below illustrates the core mechanism of Hsp90 inhibitors and the subsequent cellular response, which is consistent for both natural and synthetic ATP-competitive inhibitors.

Future Perspectives in Hsp90 Targeting

To overcome the limitations of earlier inhibitors, the field is exploring novel strategies:

  • Isoform-Selective Inhibitors: Targeting specific HSP90 isoforms (e.g., HSP90α, HSP90β, GRP94, TRAP1) to improve selectivity for tumor cells and reduce toxicity [6] [4] [8].
  • Hsp90-Cdc37 Disruptors: Instead of inhibiting ATPase activity, this approach uses small molecules or natural products (e.g., Celastrol) to disrupt the protein-protein interaction between Hsp90 and its co-chaperone Cdc37. This can selectively destabilize kinase clients without triggering a strong heat shock response [9].
  • Combination Therapies: HSP90 inhibitors are increasingly studied in combination with other agents, such as chemotherapy, targeted therapy, or immunotherapy, to enhance efficacy and overcome resistance [4] [8].

Research Summary

This compound was a pioneering tool that proved the therapeutic value of Hsp90 inhibition. However, its inherent toxicological and pharmacological profile prevented clinical success. Current research is dominated by synthetic inhibitors and novel targeting strategies designed to be more effective, safer, and suitable for use in combination regimens.

References

Hsp90 Inhibitors: Macrocyclic Natural Products and Clinical Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key macrocyclic Hsp90 inhibitors, highlighting the transition from natural products like Herbimycin A to clinically evaluated derivatives.

Inhibitor Name Type / Relationship Key Toxicity & Development Challenges Clinical Trial Status (as per source)
This compound Natural Product (Benzoquinone Ansamycin) Primarily a research tool; precursor to clinical candidates [1]. Not developed for clinical use [1].
Geldanamycin (GA) Natural Product; parent compound of this compound [1]. Severe hepatotoxicity and poor solubility in aqueous media [1] [2]. Clinical development halted due to toxicity [1].
17-AAG (Tanespimycin) Semi-synthetic derivative of Geldanamycin [1] [2]. Improved toxicity profile compared to GA; some derivatives have shown manageable toxicity in trials [1] [2]. Reached clinical trials (Phase II/III) [1] [2].
17-DMAG (Alvespimycin) Semi-synthetic, water-soluble derivative of Geldanamycin [1] [2]. More soluble than 17-AAG; preclinical data shows anticancer, antiangiogenic, and anti-inflammatory effects [2]. Reached clinical trials [2].

Experimental Insights on Hsp90 Inhibitor Mechanisms

The lack of clinical data for this compound makes direct comparison impossible. However, research on its derivative, 17-DMAG, provides insight into the intended mechanism and experimental assessment methods for this drug class.

Detailed Methodology for Assessing Hsp90 Inhibitor Effects

The following workflow outlines a standard experimental approach used in preclinical studies to evaluate the efficacy and mechanisms of Hsp90 inhibitors like 17-DMAG [2]:

G Start Start: Preclinical Assessment of Hsp90 Inhibitor Step1 In Vitro Cell Culture Studies Start->Step1 Step2 Treatment with Hsp90 Inhibitor (e.g., 17-DMAG) Step1->Step2 Step3 Downstream Analysis Step2->Step3 A1 Client Protein Analysis (Western Blot, Immunoblot) Step3->A1 Step4 In Vivo Validation (Animal Models) End End: Data for Clinical Trial Design Step4->End Evaluates Tumor Growth & Toxicity A2 Apoptosis Assays (e.g., Caspase-3 activation) A1->A2 A3 Cell Proliferation & Viability (e.g., MTT assay) A2->A3 A4 Gene & Protein Expression (RT-PCR, Western Blot) A3->A4 A4->Step4 Leads to

Key Experimental Observations for 17-DMAG:

  • Client Protein Degradation: Treatment leads to the degradation of oncogenic client proteins like HER2, BRAF, and RAF-1, which are stabilized by Hsp90 [2].
  • Induction of Apoptosis: Inhibitor treatment activates mitochondrial apoptosis pathways, characterized by changes in Bcl-2 family proteins and caspase activation [2].
  • Synergistic Effects: Preclinical studies show enhanced efficacy when 17-DMAG is combined with other anticancer agents like Arsenic Trioxide (ATO), Vorinostat, or radiation therapy [2].

Why Specific Clinical Data on this compound is Lacking

The search results clarify that while This compound was crucial for early research, it was not developed into a clinical drug candidate. The primary strategy has been to modify the core structure of natural products like Geldanamycin to create safer, more soluble analogs for human trials [1]. Therefore, direct clinical toxicity data for this compound itself does not exist in the public domain.

References

Herbimycin A binding affinity compared to geldanamycin analogs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Hsp90 Binding

Both Herbimycin A and Geldanamycin are benzoquinone ansamycins that function by inhibiting the Hsp90 chaperone protein, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival [1] [2]. The following diagram illustrates the core mechanism through which these inhibitors affect the Hsp90 chaperone cycle.

G Hsp90_Client Hsp90-Client Protein Complex ATP ATP Binding Hsp90_Client->ATP Degradation Client Protein Degradation (via Proteasome) Hsp90_Client->Degradation Inhibition prevents maturation and targets client for degradation Maturation Client Protein Maturation ATP->Maturation Inhibitor This compound/Geldanamycin Inhibitor->Hsp90_Client  Binds to Hsp90 Inhibitor->ATP Blocks ATP Binding

A key challenge in comparing their binding is the time-dependent, tight-binding nature of this interaction. Apparent affinity (Kd) increases significantly with longer incubation times, as shown in studies on Geldanamycin [3]. A short incubation might show a Kd in the micromolar range (>1,000 nM), while after 24 hours, the Kd can be in the low nanomolar range (approx. 10 nM) [3]. This suggests that published affinity values are highly dependent on the experimental conditions used.

Comparative Data on Binding and Activity

The table below summarizes the available experimental data for this compound and related compounds.

Compound Reported Binding Affinity / Potency Experimental Context & Key Findings
This compound Maintains Hsp90 binding affinity after structural modification (C18-deoxy, C15-phenylated analogues) [4]. In vitro studies. The C18-oxygen is not essential for activity, and bulky lipophilic groups at C15 are tolerated [4].

| Geldanamycin | Kd(app)* = ~10 nM (after 24h incubation) [3]. IC₅₀ (cell proliferation): Low nanomolar range [3]. | Binds to the N-terminal domain of Hsp90. Slow, tight-binding inhibition kinetics are critical for cellular potency [3] [2]. | | Geldanamycin Analogs (e.g., 17-AAG, 17-DMAG) | Reduced hepatotoxicity compared to Geldanamycin, while maintaining anticancer activity [2] [5]. | Clinical development focused on these analogs to overcome the dose-limiting hepatotoxicity associated with the benzoquinone moiety of the parent compounds [2] [5]. |

Key Experimental Methods for Profiling Inhibitors

The data in the table above is derived from several key experimental protocols:

  • Fluorescence Anisotropy Binding Assays: This is a common method to determine binding affinity (Kd). It involves incubating Hsp90 with a fluorescently labeled inhibitor (like BODIPY-GA) and measuring the change in fluorescence polarization as the compound binds to the protein. This method was crucial in characterizing the slow, tight-binding kinetics of Geldanamycin [3].
  • Cellular Anti-proliferative Assays: The potency of these compounds is typically measured in vitro using cancer cell lines. Metrics like IC₅₀ (half-maximal inhibitory concentration) are determined using assays such as the MTS assay, which measures cell viability and proliferation [6].
  • Client Protein Degradation Analysis: The functional consequence of Hsp90 inhibition is validated by immunoblotting (Western blot) to monitor the depletion of key client proteins (e.g., HER2, Akt, AR) in treated cells [6] [2].
  • Structural Activity Relationship (SAR) Studies: Researchers synthesize analogs (e.g., C15-methoxyphenylated 18-deoxy-herbimycin A) and test their biological activity to determine which structural features are critical for Hsp90 binding and anti-proliferative effects [4].

Conclusion for Research and Development

While direct comparative affinity numbers are scarce, the evidence confirms that both this compound and Geldanamycin are potent Hsp90 inhibitors. The clinical translation of Geldanamycin's analogs highlights a crucial point: binding affinity is not the only determinant of a successful drug. Toxicity, driven by the reactive benzoquinone moiety, has been a major hurdle. Research indicates that structural modifications on the quinone ring of this compound can maintain binding while potentially altering its toxicity profile [4].

References

×

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

574.28903092 Da

Monoisotopic Mass

574.28903092 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

815WDV2HST

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Herbimycin

Dates

Last modified: 04-15-2024
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